Methyl 3-(methylamino)-4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(methylamino)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEWPNGKWZWOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579186 | |
| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251643-13-7 | |
| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group and a methylamino substituent on a benzoate backbone, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental details and data for researchers.
Chemical Structure and Properties
This compound is a substituted aromatic compound. The core structure consists of a benzene ring with a methyl ester group, a methylamino group at position 3, and a nitro group at position 4.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known identifiers and estimated properties. For comparison, data for structurally related compounds are also provided.
| Property | Value (this compound) | Related Compound Data |
| IUPAC Name | This compound | - |
| CAS Number | 251643-13-7 | - |
| Molecular Formula | C₉H₁₀N₂O₄ | - |
| Molecular Weight | 210.19 g/mol | - |
| Melting Point | Not available | Methyl 3-nitrobenzoate: 78-80 °C[1] |
| Boiling Point | Not available | Methyl 3-nitrobenzoate: 279 °C[1] |
| Solubility | Not available | 4-(Methylamino)-3-nitrobenzoic acid: Soluble in DMSO, Methanol[2] |
Synthesis
Conceptual Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway is illustrative and would require optimization for practical application.
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol based on standard organic synthesis techniques for related compounds. This protocol has not been experimentally validated and should be adapted with appropriate safety precautions and laboratory practices.
Step 1: Nitration of Methyl 3-aminobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 3-aminobenzoate in concentrated sulfuric acid.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Methylation of Methyl 3-amino-4-nitrobenzoate
-
Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the final product.
-
Collect the crude product by filtration.
Step 3: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), the methyl carbon of the ester, and the N-methyl carbon.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
-
N-H stretching vibration (around 3300-3500 cm⁻¹)
-
C=O stretching of the ester (around 1700-1730 cm⁻¹)
-
Asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)
-
C-N stretching vibrations.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the substituents from the aromatic ring.
Potential Applications and Biological Activity
Nitroaromatic compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the methylamino and methyl ester groups in this compound provides multiple reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.
Role in Drug Discovery
The structural motifs present in this compound are found in various biologically active molecules. The nitro group can act as a bioisostere for other functional groups or can be reduced to an amino group, which is a common moiety in many pharmaceuticals. The methylamino group can participate in hydrogen bonding interactions with biological targets.
While specific biological activities for this compound have not been extensively documented, related nitroaromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The biological activity of such compounds is often attributed to the ability of the nitro group to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Signaling Pathway Interactions (Hypothetical)
Should this compound exhibit cytotoxic effects, a possible mechanism could involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group. This could lead to cellular stress and the activation of apoptotic pathways.
Caption: Hypothetical signaling pathway for nitroaromatic compound-induced apoptosis.
Conclusion
This compound is a compound of interest for chemical synthesis and potential drug discovery. While detailed experimental data is currently limited in the public domain, its structural features suggest it is a versatile intermediate. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists working with this and related molecules.
References
Technical Guide: Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(methylamino)-4-nitrobenzoate, a chemical intermediate with significant applications in organic synthesis and drug discovery.
Compound Identification
Chemical Name: this compound CAS Number: 251643-13-7[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| LogP (estimated) | ~2.0 | [1] |
Chemical Synthesis and Reactions
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] Its synthesis typically involves the formation of its precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification. The presence of a nitro group and a methylamino group provides multiple reaction sites for further chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This protocol is adapted from the industrial synthesis of the parent carboxylic acid.[2][3]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (30%)
-
Acetic acid
-
Water
Procedure:
-
In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine.
-
Heat the mixture to reflux and maintain the reaction until completion, monitoring by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the solution.
-
Adjust the pH of the solution to approximately 3-5 by the dropwise addition of acetic acid. This will cause the product to precipitate out of the solution.[3]
-
Collect the precipitated 4-(methylamino)-3-nitrobenzoic acid by filtration.
-
Wash the solid with water to remove any remaining impurities.
-
Dry the product under vacuum.
Protocol 2: Esterification to this compound
This is a standard esterification procedure.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Neutralize the remaining solution with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.[1] The following protocol is based on the reduction of a similar compound, ethyl 4-methylamino-3-nitrobenzoate.[4]
Materials:
-
This compound
-
Methanol
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).
-
Place the flask on a Parr shaker and apply hydrogen pressure (e.g., 60 psi).[4]
-
Shake the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.[4]
-
Filter the reaction mixture through a bed of celite to remove the palladium catalyst.[4]
-
Concentrate the filtrate under vacuum to yield the corresponding amino compound.[4]
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to this compound.
Caption: Synthesis of this compound.
Applications in Drug Development
The structural motifs present in this compound make it a compound of interest in drug design. The methylamino group, for instance, enhances the molecule's hydrogen-bonding capacity, which is a valuable attribute for targeting specific enzymes or receptors.[1] While direct biological activity data for this specific ester is limited, its parent acid, 4-(methylamino)-3-nitrobenzoic acid, is a crucial intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[3] Furthermore, related nitrobenzoic acid derivatives have shown potential as antifungal agents and inhibitors of cancer cell migration.[5][6] These applications underscore the importance of this compound and its derivatives as building blocks in the development of novel therapeutics.
References
- 1. This compound | 251643-13-7 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 4. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The most prevalent and well-documented synthesis route for this compound proceeds via a two-step process. The first step involves the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. The subsequent step is the esterification of this intermediate to the final product. The preferred starting material is typically 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, with the chloro-derivative being common in industrial applications.[1]
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This initial step involves the displacement of a halogen atom from the aromatic ring by methylamine.[1] The reaction can be carried out using either 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid as the starting material.
Step 2: Esterification to this compound
The second step is a Fischer esterification of the carboxylic acid intermediate, 4-(methylamino)-3-nitrobenzoic acid, using methanol in the presence of an acid catalyst to produce the desired methyl ester.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the two-step synthesis pathway.
Table 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 4-chloro-3-nitrobenzoic acid | 40% aq. methylamine solution | Reflux, 5 hours | 97.5% | >99% | [3] |
| 4-fluoro-3-nitrobenzoic acid | 40% aq. methylamine solution, DMF | Room temperature, 1 hour | 100% | Not specified | [4] |
| 4-chloro-3-nitrobenzoic acid | 25-30% aq. methylamine solution | Reflux, 4 hours | 95.5% | 99.4% (HPLC) | [4] |
Table 2: Esterification to this compound (Projected)
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference (Analogous) |
| 4-(Methylamino)-3-nitrobenzoic acid | Methanol, conc. H₂SO₄ | Reflux, 1 hour | Workable | Characterized by ¹H NMR, ¹³C NMR, TLC | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
-
A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is charged into an autoclave.[4]
-
The mixture is heated to a temperature of 85-90°C and stirred for 5 hours.[4]
-
Upon completion of the reaction, the mixture is cooled to 25-35°C.[4]
-
Water is added to the reaction mixture, followed by acidification with hydrochloric acid.[4]
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[4]
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is adapted from the esterification of the analogous compound, 4-amino-3-nitrobenzoic acid.[2]
-
To a solution of 4-(methylamino)-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 1 hour.[2]
-
After cooling, the reaction mixture can be purified by liquid-liquid extraction. The product, being an ester, will remain in the organic phase (e.g., ethyl acetate) when washed with a basic aqueous solution (e.g., sodium bicarbonate), which will remove any unreacted carboxylic acid.[2]
-
The organic phase is then dried and the solvent removed in vacuo to yield this compound.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in pharmaceutical and chemical research. This document details the starting materials, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of various pharmaceutical compounds. Its structure, featuring a nitro group, a methylamino substituent, and a methyl ester, offers multiple points for chemical modification, making it a versatile precursor for more complex molecules. This guide will explore the two predominant synthetic pathways for its preparation, starting from readily available halo-nitrobenzoic acids.
Synthetic Pathways
The synthesis of this compound is primarily achieved through two strategic routes, both involving a key nucleophilic aromatic substitution (SNAr) reaction. The choice of starting material, either a fluoro or chloro-substituted nitrobenzoate, dictates the specific reaction sequence.
Route 1: Synthesis from 3-Fluoro-4-nitrobenzoic Acid
This pathway commences with the esterification of 3-fluoro-4-nitrobenzoic acid to its corresponding methyl ester, followed by the displacement of the fluoride ion by methylamine. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often leading to high yields and clean conversions.
Route 2: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This alternative route utilizes 4-chloro-3-nitrobenzoic acid. Two variations of this pathway exist:
-
Route 2a: Esterification of the carboxylic acid to Methyl 4-chloro-3-nitrobenzoate, followed by reaction with methylamine.
-
Route 2b: Initial reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, which is then esterified to yield the final product.[1][2]
The following diagram illustrates the logical relationship between the starting materials and the final product through these synthetic routes.
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.
Table 1: Synthesis of Methyl 3-fluoro-4-nitrobenzoate (Intermediate for Route 1)
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Reagents | Solvent | Yield (%) | Reference |
| 3-Fluoro-4-nitrobenzoic acid | 185.11 | 5.55 g | 0.03 | H₂SO₄ (conc.) | Methanol | 90 | [3] |
Table 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate for Route 2b)
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Reagents | Solvent | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzoic acid | 201.56 | - | - | Methylamine (aq.) | Water | High (implied) | [1] |
| 3,4-Dinitrobenzoic acid | 212.12 | 10 g | 0.047 | Methylamine, Triethylamine | Ethanol | 81 | [4] |
Table 3: Overall Yield for a Related Synthesis (N-methyl-4-(methylamino)-3-nitrobenzamide)
| Starting Material | Final Product | Overall Yield (%) | Reference |
| 4-Chloro-3-nitrobenzoic acid | N-methyl-4-(methylamino)-3-nitrobenzamide | up to 97.5 | [1] |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Esterification of 3-Fluoro-4-nitrobenzoic Acid
This protocol describes the synthesis of Methyl 3-fluoro-4-nitrobenzoate.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Pour the residue into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain Methyl 3-fluoro-4-nitrobenzoate. A yield of approximately 90% can be expected.[3]
Protocol 2: Synthesis of this compound from Methyl 3-fluoro-4-nitrobenzoate
This protocol outlines the nucleophilic aromatic substitution reaction.
Materials:
-
Methyl 3-fluoro-4-nitrobenzoate
-
Aqueous solution of methylamine (e.g., 40%)
-
A suitable solvent (e.g., Ethanol or THF)
Procedure:
-
Dissolve Methyl 3-fluoro-4-nitrobenzoate in a suitable solvent in a round-bottom flask.
-
Add an excess of the aqueous methylamine solution to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
Protocol 3: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
This protocol is for the initial step of Route 2b.[1]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous solution of methylamine (e.g., 25-40%)
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-5 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., acetic acid) to a pH of approximately 3-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.
Protocol 4: Esterification of 4-(Methylamino)-3-nitrobenzoic Acid
This protocol describes the final step of Route 2b.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Follow a similar procedure to Protocol 1, substituting 4-(methylamino)-3-nitrobenzoic acid for 3-fluoro-4-nitrobenzoic acid.
-
Dissolve the acid in methanol, add catalytic sulfuric acid, and reflux.
-
Work-up as described in Protocol 1 to isolate this compound.
Experimental Workflow Diagram
The following diagram provides a visual representation of the general experimental workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for organic synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through nucleophilic aromatic substitution on either Methyl 3-fluoro-4-nitrobenzoate or a derivative of 4-chloro-3-nitrobenzoic acid. The choice of route may depend on the availability and cost of the starting materials, as well as desired reaction conditions and yields. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables, and experimental workflows are visualized using DOT language diagrams. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and IUPAC Nomenclature
The compound of interest, based on the user query for "Methyl 3-(methylamino)-4-nitrobenzoate," is most prominently identified in chemical literature and databases as Methyl 4-(methylamino)-3-nitrobenzoate . It is crucial to note the positional difference of the substituents on the benzene ring compared to the requested name. This document will focus on the latter, more referenced compound.
Methyl 4-(methylamino)-3-nitrobenzoate is a versatile organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a methylamino group and a nitro group on a benzoate backbone, makes it a valuable precursor for creating a variety of biologically active molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 4-(methylamino)-3-nitrobenzoate and its corresponding carboxylic acid precursor, 4-(Methylamino)-3-nitrobenzoic acid, is provided below.
Table 1: Physicochemical Properties of Methyl 4-(methylamino)-3-nitrobenzoate and Related Compounds
| Property | Methyl 4-(methylamino)-3-nitrobenzoate | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 71254-71-2[1] | 41263-74-5[2][3] |
| Molecular Formula | C9H10N2O4[4] | C8H8N2O4[2][5] |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol [5] |
| Appearance | Not specified | Yellow crystalline powder[6] |
| Melting Point | Not specified | 210-212 °C[6] |
| Solubility | Not specified | Soluble in water, ethanol, and DMSO[6] |
| IUPAC Name | Methyl 4-(methylamino)-3-nitrobenzoate | 4-(methylamino)-3-nitrobenzoic acid[3] |
Synthesis and Experimental Protocols
The synthesis of Methyl 4-(methylamino)-3-nitrobenzoate typically involves the esterification of its carboxylic acid precursor, 4-(Methylamino)-3-nitrobenzoic acid. The synthesis of this acid is well-documented and is a critical first step.
Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
There are two primary methods for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.
Method 1: Nitration of 4-Methylaminobenzoic Acid
In this method, 4-Methylaminobenzoic Acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-(Methylamino)-3-nitrobenzoic Acid[6].
Method 2: From 4-chlorobenzoic acid
A common industrial method starts with 4-chlorobenzoic acid. This process involves two main steps: nitration followed by a nucleophilic substitution with methylamine[2].
-
Step 1: Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-chlorobenzoic acid[2].
-
Step 2: Amination: The resulting 3-nitro-4-chlorobenzoic acid undergoes a reaction with an aqueous solution of methylamine. The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid[2]. A patent describes a similar process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid[7].
Esterification to Methyl 4-(methylamino)-3-nitrobenzoate
Once 4-(Methylamino)-3-nitrobenzoic acid is synthesized, it can be converted to its methyl ester, Methyl 4-(methylamino)-3-nitrobenzoate, through standard esterification procedures, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst like sulfuric acid).
Applications in Organic Synthesis
Methyl 4-(methylamino)-3-nitrobenzoate and its precursor are valuable intermediates in the pharmaceutical industry.
-
Pharmaceutical Intermediates: 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of antihypertensive drugs such as Candesartan and Irbesartan[6]. It is also used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Naproxen[6]. The ester form is also expected to be a crucial building block in similar synthetic pathways.
-
Dye Intermediate: The parent acid is used as an intermediate for producing azo dyes for the textile industry[6].
-
Polymer Synthesis: It can be used as a monomer in the synthesis of polymers like polyesters and polyamides[6].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis workflow for 4-(Methylamino)-3-nitrobenzoic acid, a direct precursor to Methyl 4-(methylamino)-3-nitrobenzoate.
Caption: Synthesis workflow from 4-chlorobenzoic acid.
Conclusion
Methyl 4-(methylamino)-3-nitrobenzoate is a compound of significant interest in organic synthesis, particularly for the development of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and applications, drawing from available scientific literature and patent information. The provided experimental protocols and workflows offer a practical foundation for researchers and chemists working with this versatile intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 [sigmaaldrich.com]
- 4. Methyl 4-(methylamino)-3-nitrobenzoate | C9H10N2O4 | CID 7650848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] Its chemical structure features a methyl benzoate core substituted with a methylamino group at the 3-position and a nitro group at the 4-position. This compound is primarily utilized as a synthetic intermediate in the fields of pharmaceutical and chemical research. The presence of reactive functional groups, including a nitro moiety and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules. Its CAS registry number is 251643-13-7.[2]
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while general data for related isomers is available, specific experimental values for this particular compound are not widely reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 251643-13-7 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | The nitro group suggests increased hydrophobicity, likely requiring co-solvents like DMSO and methanol for dissolution. The methylamino group may enhance solubility in polar solvents through hydrogen bonding.[3] | |
| Appearance | Data not available |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons are expected in the range of δ 7.0–8.5 ppm. The specific splitting patterns will be indicative of the substitution on the benzene ring. - The methylamino protons (N-CH₃) are predicted to show a signal between δ 2.5–3.0 ppm. - The methyl ester protons (O-CH₃) will likely appear as a singlet. |
| ¹³C NMR | - The carbonyl carbon of the ester group is anticipated to resonate in the region of δ 165–170 ppm. - Aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methylamino group. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) should confirm the molecular weight (C₉H₁₀N₂O₄: theoretical 210.06 g/mol ).[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic strategy can be inferred from procedures for related compounds. The synthesis would likely involve a multi-step process.
General Synthetic Approach
A plausible synthetic route would begin with a substituted benzoic acid, followed by nitration to introduce the nitro group, and then esterification with methanol under acidic conditions. The final step would be the introduction of the methylamine group via nucleophilic aromatic substitution or reductive amination.[4] Controlling the pH and temperature during the amination step is crucial to prevent side reactions such as over-alkylation.[4]
Figure 1: Proposed General Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride. This transformation opens up pathways to a different class of compounds with potentially interesting biological activities. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing nitro and methylamino groups. The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Information regarding the stability of this specific compound is not available, but related nitroaromatic compounds are generally stable under normal conditions. However, they may be sensitive to light and strong oxidizing agents.
Safety and Handling
A specific material safety data sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of structurally similar nitroaromatic compounds, the following precautions should be observed.
Table 3: General Safety and Handling Recommendations
| Hazard | Precaution |
| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. |
| Irritation | May cause skin, eye, and respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area.[5] |
| Handling | Avoid breathing dust/fumes.[5] Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. Its utility lies in the potential for further functional group transformations to create a diverse range of more complex molecules. For instance, the reduction of the nitro group to an amine, followed by various coupling reactions, can lead to the generation of novel scaffolds for drug discovery. The presence of both a hydrogen bond donor (the amine) and acceptor (the nitro and ester groups) suggests that molecules derived from this intermediate could be designed to interact with biological targets such as enzymes and receptors.
While no specific signaling pathways involving this compound have been reported, related nitroaromatic compounds have been investigated for a variety of biological activities.
Conclusion
This compound is a chemical intermediate with significant potential for use in synthetic chemistry, particularly in the development of new pharmaceutical agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties, predicted characteristics, and general synthetic and safety considerations based on available information for related compounds. Further research is warranted to fully characterize this molecule and explore its applications in medicinal chemistry and materials science.
References
- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 251643-13-7 | Benchchem [benchchem.com]
- 5. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 3-(methylamino)-4-nitrobenzoate molecular weight
An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
This technical guide provides a comprehensive overview of this compound, a compound of interest in various chemical and pharmaceutical research fields. The document details its physicochemical properties, synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1]. Its structure, featuring a nitro group and a methylamino group on the benzene ring, makes it a subject of interest for potential applications in dye and pigment production, as well as in the development of new therapeutic agents[1]. The methylamino group enhances its hydrogen-bonding capacity, which is a valuable characteristic in drug design for targeting specific enzymes or receptors[1].
Comparative Physicochemical Data
The properties of this compound are often compared with structurally related compounds to understand the impact of substituent positioning and functional groups on its chemical and biological characteristics. The following table summarizes key quantitative data for the target compound and its analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP (estimated) | Key Structural Features |
| This compound | 251643-13-7 | C₉H₁₀N₂O₄ | 210.19[1] | ~2.0[1] | C3: methylamino, C4: nitro |
| 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16[2][3][4][5] | 1.05[1] | Carboxylic acid instead of ester |
| Methyl 4-amino-3-nitrobenzoate | 3987-92-6 | C₈H₈N₂O₄ | 196.16 | 1.78 | C3: nitro, C4: methylamino |
| Methyl 3-methoxy-4-nitrobenzoate | - | C₉H₉NO₅ | 211.17 | 1.92 | C3: methoxy instead of methylamino |
| Methyl 3-(benzyloxy)-4-nitrobenzoate | 209528-69-8 | C₁₅H₁₃NO₅ | 287.27[1] | 3.48[1] | C3: benzyloxy instead of methylamino |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process involving nitration followed by methylation[1]. A generalized protocol is outlined below.
Step 1: Nitration of Methyl 3-aminobenzoate
-
Preparation of the Nitrating Mixture : In a separate flask, carefully prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid[6]. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
-
Reaction Setup : Dissolve methyl 3-aminobenzoate in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer. Cool the flask in an ice bath.
-
Nitration : Slowly add the chilled nitrating mixture to the solution of methyl 3-aminobenzoate while vigorously stirring and maintaining the temperature below 6 °C[6].
-
Quenching and Isolation : After the addition is complete, allow the reaction to proceed at room temperature for a specified time[6]. Pour the reaction mixture over crushed ice to precipitate the product[6][7]. The solid product, primarily methyl 3-amino-4-nitrobenzoate, is then collected by filtration.
Step 2: Methylation
-
Reaction Setup : Dissolve the product from Step 1 in an appropriate solvent.
-
Addition of Reagents : Add a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate[1].
-
Reaction Conditions : Heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Workup and Purification : After cooling, the reaction mixture is worked up by extraction and washing. The crude product is then purified, typically by recrystallization, to yield pure this compound.
Biological Activity and Mechanism of Action
This compound has shown potential as a cytotoxic agent in in-vitro studies against various cancer cell lines, indicating its potential for development as an anticancer drug[1]. The biological activity is largely attributed to its distinct structural features.
The proposed mechanism of action involves the following key interactions:
-
Nitro Group : The nitro group can undergo enzymatic reduction within cells to form reactive nitroso, hydroxylamino, and amino intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cellular damage and apoptosis[1].
-
Methylamino Group : This group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes or receptors, potentially inhibiting their function and disrupting critical cellular pathways[1].
Compounds with similar structures have been shown to inhibit cancer cell migration and invasion, suggesting that this compound may possess similar properties[1].
Conclusion
This compound is a versatile compound with established utility in chemical synthesis and significant potential in drug discovery, particularly in oncology. The functional groups present in its structure are key to its biological activity. Further research into its mechanism of action and the development of optimized synthesis protocols will be crucial for realizing its full therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the study and application of this compound.
References
- 1. This compound | 251643-13-7 | Benchchem [benchchem.com]
- 2. 3-(Methylamino)-4-nitrobenzoic acid | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 4. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 [sigmaaldrich.com]
- 5. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. usa50.southalabama.edu [usa50.southalabama.edu]
An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(methylamino)-4-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its history, synthesis, and known applications. While the direct discovery of this compound is not extensively documented, its importance lies in its role as a building block for pharmacologically active agents. This document details a plausible synthetic pathway, including experimental protocols for its precursor, and outlines the general methodology for its formation. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Introduction
This compound, with the CAS number 251643-13-7, is an aromatic organic compound. Its molecular structure, featuring a nitro group, a methylamino group, and a methyl ester attached to a benzene ring, makes it a versatile intermediate for further chemical modifications. Its primary known utility is in the synthesis of more complex molecules, including certain GLP-1 receptor agonists, which are crucial in the management of type 2 diabetes and obesity. The historical context of this compound is intrinsically linked to the development of the pharmaceutical compounds it helps to create.
Chemical Properties
| Property | Value |
| CAS Number | 251643-13-7 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Expected to be a solid |
Synthetic Pathway
The synthesis of this compound is best understood as a two-step process. The first step involves the synthesis of its precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by the esterification of this acid.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
The most common industrial method for the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 40%).[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature with stirring for 3 to 5 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 3-5. This will cause the product to precipitate out of the solution.[1]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture to yield a yellow solid.[1]
Step 2: Esterification to this compound
Proposed Experimental Protocol (based on general methods):
-
Reaction Setup: In a round-bottomed flask, dissolve 4-(methylamino)-3-nitrobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[3][4]
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.
-
Neutralization and Extraction: Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate). Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent.
-
Isolation and Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The final product can be purified by column chromatography or recrystallization.
Characterization Data
As of the latest literature review, detailed experimental characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published in readily accessible scientific journals or databases. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. It has been identified as a potential building block in the synthesis of GLP-1 (Glucagon-Like Peptide-1) receptor agonists. These agonists are a class of drugs used to treat type 2 diabetes and obesity by mimicking the effects of the natural GLP-1 hormone, which includes stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying.
The presence of the nitro and amino groups, along with the ester, provides multiple reaction sites for further elaboration of the molecular structure, allowing for the construction of more complex and pharmacologically active compounds.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the safety data sheets (SDS) of its precursor, 4-(methylamino)-3-nitrobenzoic acid, and structurally similar compounds like methyl 3-methyl-4-nitrobenzoate, the following precautions should be taken[5][6][7]:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable chemical intermediate with its primary significance in the multi-step synthesis of pharmaceutical agents. While its own discovery and detailed characterization are not well-documented, its synthesis is achievable through established chemical transformations. This guide provides a framework for its preparation and safe handling, enabling researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into its properties and potential applications is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic routes for Methyl 3-(methylamino)-4-nitrobenzoate, a crucial intermediate in the pharmaceutical industry, notably in the synthesis of anticoagulants such as dabigatran etexilate. This document details the primary synthesis pathways, key intermediates, experimental protocols, and quantitative data to support research and development in process chemistry and drug discovery.
Introduction
This compound is a substituted aromatic compound characterized by a methylamino group and a nitro group attached to a methyl benzoate core. Its structure makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds used in medicinal chemistry. The efficient and scalable synthesis of this intermediate is of significant interest for the pharmaceutical manufacturing sector. This guide will explore the most common and effective methods for its preparation.
Primary Synthetic Pathways
Two principal synthetic strategies have been established for the synthesis of this compound:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This is a direct approach where a suitable leaving group on the aromatic ring is displaced by methylamine. The most common starting materials are methyl 4-halo-3-nitrobenzoates.
-
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate : This method involves the synthesis of the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification to yield the final product.
A less common, alternative approach involves the N-methylation of a precursor, Methyl 3-amino-4-nitrobenzoate.
The logical workflow for these primary synthetic routes is illustrated below.
Caption: Primary Synthetic Approaches.
Key Intermediates and Their Characterization
The successful synthesis of this compound relies on the preparation and purity of several key intermediates. The properties of these intermediates are summarized in the table below.
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 180-183 | Powder |
| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | - | - |
| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | - | - |
| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | >300 | Yellow to orange powder[1] |
| Methyl 3-amino-4-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | 186-205[2] | Yellow solid[3] |
Detailed Synthesis Routes and Experimental Protocols
This section provides a detailed description of the primary synthetic routes, including reaction schemes, experimental procedures, and quantitative data.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route offers a direct conversion of a methyl 4-halo-3-nitrobenzoate to the final product. The electron-withdrawing nitro group activates the para-position, facilitating the nucleophilic attack by methylamine.
Caption: Route 1 - Nucleophilic Aromatic Substitution.
4.1.1. Experimental Protocol: From Methyl 4-chloro-3-nitrobenzoate
A solution of Methyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMSO) is treated with an aqueous or alcoholic solution of methylamine. The reaction mixture is heated to drive the substitution to completion.
-
Reactants:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Aqueous Methylamine (25-40% solution, excess)
-
-
Solvent: Ethanol or Methanol
-
Temperature: Reflux
-
Reaction Time: 5-6 hours[1]
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried.
-
Yield: High yields are generally reported for this type of reaction.
Quantitative Data Summary for Route 1
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| Methyl 4-chloro-3-nitrobenzoate | Methylamine | Ethanol | Reflux | 5-6 h[1] | >90% (expected) | >98% |
| Methyl 4-fluoro-3-nitrobenzoate | Methylamine | Isopropanol | - | - | - | - |
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This route involves the initial synthesis of 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.
Caption: Route 2 - Two-Step Synthesis.
4.2.1. Experimental Protocol: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid is suspended in 769 g of a 25-30% aqueous solution of methylamine. The mixture is heated to reflux, at which point a clear solution is formed. The reaction is monitored until completion. The solution is then cooled, and the pH is adjusted to approximately 1 with 2M aqueous sulfuric acid, leading to the precipitation of a yellow solid. The solid is isolated by filtration, washed with water and then methanol, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[1]
4.2.2. Experimental Protocol: Esterification of 4-(methylamino)-3-nitrobenzoic acid
4-(Methylamino)-3-nitrobenzoic acid (1 eq.) is suspended in methanol (excess, serving as both reagent and solvent). A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 16 hours. After cooling, the reaction mixture is concentrated, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
-
Yield: A yield of 100% is reported for a similar esterification of 4-amino-3-nitrobenzoic acid using thionyl chloride in methanol.[3]
Quantitative Data Summary for Route 2
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | 4-Chloro-3-nitrobenzoic acid | Methylamine (aq) | Water | Reflux | - | 95.9%[1] | 99.1%[1] |
| 2 | 4-(Methylamino)-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 16 h | High (expected) | >98% |
Alternative Route: N-Methylation of Methyl 3-amino-4-nitrobenzoate
This route involves the methylation of the amino group of Methyl 3-amino-4-nitrobenzoate. Common methylating agents include dimethyl sulfate or formaldehyde/formic acid (Eschweiler-Clarke reaction).
Caption: Alternative Route - N-Methylation.
4.3.1. Experimental Protocol: N-Methylation using Dimethyl Sulfate
To a solution of an amine in a dry, inert solvent, a base such as sodium hydride is added, followed by the dropwise addition of dimethyl sulfate.[4] The reaction is typically stirred at room temperature until completion.
-
Reactants:
-
Methyl 3-amino-4-nitrobenzoate (1.0 eq)
-
Dimethyl Sulfate (1.0-1.2 eq)
-
Base (e.g., Sodium Hydride or a non-nucleophilic organic base)
-
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0 °C to room temperature
-
Work-up: Careful quenching of excess hydride with water or a protic solvent, followed by extraction and purification by chromatography or recrystallization.
4.3.2. Experimental Protocol: N-Methylation using Eschweiler-Clarke Reaction
The amine is treated with an excess of formic acid and formaldehyde. The reaction mixture is heated, typically on a steam bath, until the evolution of carbon dioxide ceases.[5]
-
Reactants:
-
Methyl 3-amino-4-nitrobenzoate (1.0 eq)
-
Formaldehyde (excess)
-
Formic Acid (excess)
-
-
Temperature: 100 °C
-
Work-up: The reaction mixture is made basic with a hydroxide solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Quantitative Data Summary for N-Methylation Route
| Methylating Agent | Base/Reducing Agent | Solvent | Temperature | Time | Yield |
| Dimethyl Sulfate | Sodium Hydride | THF | 0 °C - RT | - | Good (expected) |
| Formaldehyde | Formic Acid | None | 100 °C | - | Good (expected) |
Comparison of Synthetic Routes
| Route | Advantages | Disadvantages |
| 1: Nucleophilic Aromatic Substitution | Direct, one-step synthesis. High yields. | Requires halo-substituted starting materials which may be more expensive. |
| 2: Two-Step Synthesis | Utilizes readily available starting materials. High overall yield. | Two-step process, potentially longer overall reaction time. |
| Alternative: N-Methylation | Can be efficient for specific substrates. | Methylating agents can be toxic and may lead to over-methylation. The Eschweiler-Clarke reaction conditions might not be suitable for all substrates. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary, high-yielding routes: direct nucleophilic aromatic substitution and a two-step process involving the formation and subsequent esterification of 4-(methylamino)-3-nitrobenzoic acid. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of production, and process safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and process chemists to select and optimize the synthesis of this important pharmaceutical intermediate.
References
Methodological & Application
Application Notes and Protocols: Methyl 3-(methylamino)-4-nitrobenzoate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methylamino)-4-nitrobenzoate (CAS No: 251643-13-7) is a valuable bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a nitro group, a secondary amine, and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it a key precursor for the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug development workflows.
Key Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive molecules, most notably in the development of anticoagulants and benzimidazole-based therapeutics.[1] Its utility stems from the ability to transform the nitro and amino functionalities into a synthetically versatile o-phenylenediamine derivative.
Synthesis of Anticoagulant Drug Intermediates
A primary application of this building block is in the synthesis of precursors for direct thrombin inhibitors. The corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, is a key starting material for the synthesis of Dabigatran, a potent anticoagulant.[2][3] The synthetic strategy involves the reduction of the nitro group to an amine, which then enables the formation of a benzimidazole ring system.
Precursor for Benzimidazole Scaffolds
The reduction of the nitro group in this compound yields methyl 4-amino-3-(methylamino)benzoate, an o-phenylenediamine derivative.[4] This intermediate is primed for cyclization reactions with various electrophiles (e.g., aldehydes, carboxylic acids, or their derivatives) to form a wide array of substituted benzimidazoles.[1][5] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications, including treatments for hereditary immunodeficiency, autoimmune diseases, and hematopoietic dysfunction.[6]
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to Form Methyl 4-amino-3-(methylamino)benzoate
This protocol details the selective reduction of the nitro group of this compound to yield the corresponding o-phenylenediamine derivative, a key step for subsequent cyclization reactions.
Materials:
-
This compound
-
Sodium bisulfite (NaHSO₃)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [4]
-
In a round-bottom flask, dissolve this compound (e.g., 855 mg, 4.75 mmol) in a mixture of THF (70 mL) and ethanol (30 mL).
-
Cool the orange solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium bisulfite (17.4 g, 100 mmol) in water (80 mL) to the reaction mixture. The solution will turn into an orange suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. During this time, the color of the suspension will gradually change from orange to yellow.
-
Add saturated sodium bicarbonate solution (100 mL) to the reaction mixture. The suspension will become colorless.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product as a yellow oil, which crystallizes upon standing.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent System | Reaction Time | Yield |
| This compound (4.75 mmol) | Methyl 4-amino-3-(methylamino)benzoate | Sodium bisulfite (100 mmol) | THF/Ethanol/H₂O | 2 hours | 68% |
Protocol 2: Synthesis of a Benzimidazole Derivative
This protocol provides a general method for the synthesis of a benzimidazole derivative from the o-phenylenediamine precursor obtained in Protocol 1, using an aromatic aldehyde as the cyclizing agent.
Materials:
-
Methyl 4-amino-3-(methylamino)benzoate
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Zinc oxide nanoparticles (ZnO-NPs) as catalyst (optional, other catalysts can be used)[7]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure: [7]
-
To a round-bottom flask, add Methyl 4-amino-3-(methylamino)benzoate (1 equivalent), the substituted benzaldehyde (1 equivalent), and ethanol.
-
Add a catalytic amount of ZnO-NPs (e.g., 0.02 mol%).
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold ethanol-water mixture.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Example):
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Yield Range |
| Methyl 4-amino-3-(methylamino)benzoate (1 equiv) | Substituted Aldehyde (1 equiv) | ZnO-NPs | Ethanol | 2-4 hours | 70-95% |
Visualized Workflows and Pathways
Experimental Workflow for the Synthesis of a Benzimidazole Derivative
The following diagram illustrates the two-step process of converting this compound into a benzimidazole derivative.
Caption: Synthetic route from this compound.
Signaling Pathway: Inhibition of the Coagulation Cascade by Dabigatran
Dabigatran, synthesized from a derivative of this compound, is a direct thrombin inhibitor. It disrupts the coagulation cascade, preventing the formation of blood clots.[2][8] The diagram below outlines the coagulation cascade and the point of inhibition by Dabigatran.
Caption: Coagulation cascade and Dabigatran's point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. Its utility is primarily demonstrated through its conversion to o-phenylenediamine intermediates, which are precursors to a wide range of biologically active benzimidazole derivatives, including the anticoagulant Dabigatran. The provided protocols offer a starting point for researchers to explore the synthetic potential of this compound in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 4. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Nitration of Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of methyl benzoate, a classic example of an electrophilic aromatic substitution reaction. The procedure yields methyl m-nitrobenzoate, a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2][3] The ester group of methyl benzoate is a deactivating group and a meta-director, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position on the aromatic ring.[1][4]
Reaction Principle
The nitration of methyl benzoate is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1][5] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][6] This ion is then attacked by the electron-rich benzene ring of methyl benzoate to form an arenium ion intermediate, which subsequently loses a proton to yield the final product, methyl m-nitrobenzoate.[1]
Experimental Protocol
This protocol is adapted from established laboratory procedures and is intended for execution by trained professionals in a controlled laboratory setting.[7][8][9]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Methanol (CH₃OH)
-
Ice
-
Distilled water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
Part 1: Nitration Reaction
-
In a 50 mL Erlenmeyer flask, place 2.0 mL of methyl benzoate.[8]
-
Carefully add 6 mL of concentrated sulfuric acid to the methyl benzoate while stirring.[8]
-
Cool the mixture in an ice bath to below 10°C.[2]
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 1.4 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[7][8] Cool this mixture in the ice bath.
-
Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the cooled methyl benzoate solution.[8][10] Maintain the reaction temperature below 15°C throughout the addition.[11]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 15-20 minutes with occasional stirring.[7][8]
Part 2: Isolation of the Crude Product
-
Pour the reaction mixture slowly and with stirring onto about 20-50 g of crushed ice in a beaker.[7][8][11]
-
A solid precipitate of crude methyl m-nitrobenzoate will form.[7]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[8][11]
-
Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acid and byproducts.[11][12]
Part 3: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture on a hot plate until the solid dissolves completely.[8]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals, weigh them, and determine their melting point. The expected melting point of pure methyl m-nitrobenzoate is 78°C.[3][11]
Data Presentation
The following table summarizes the quantitative data for a typical experimental procedure for the nitration of methyl benzoate.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Benzoate | 2.0 g / 2.00 mL | [7][8] |
| Concentrated H₂SO₄ (with methyl benzoate) | 4.0 - 6.0 mL | [7][8] |
| Concentrated HNO₃ | 1.4 - 1.5 mL | [7][8] |
| Concentrated H₂SO₄ (with HNO₃) | 1.5 mL | [7] |
| Reaction Conditions | ||
| Reaction Temperature | < 15°C (ideally 0-10°C) | [2][11] |
| Addition Time of Nitrating Mixture | ~15 minutes | [7] |
| Reaction Time at Room Temperature | 15 - 20 minutes | [7][8] |
| Purification | ||
| Recrystallization Solvent | Methanol | [8][11] |
| Product | ||
| Expected Product | Methyl m-nitrobenzoate | [1][7] |
| Theoretical Yield | ~2.66 g (based on 2.0 g of methyl benzoate) | |
| Melting Point (pure) | 78°C | [3][11] |
Experimental Workflow
The following diagram illustrates the key stages of the nitration of methyl benzoate experiment.
Caption: Experimental workflow for the nitration of methyl benzoate.
References
- 1. scribd.com [scribd.com]
- 2. echemi.com [echemi.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. webassign.net [webassign.net]
- 11. ochem.weebly.com [ochem.weebly.com]
- 12. unwisdom.org [unwisdom.org]
Application Note and Protocol: Recrystallization of Methyl 3-(methylamino)-4-nitrobenzoate
This document provides a detailed protocol for the purification of Methyl 3-(methylamino)-4-nitrobenzoate using recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development to obtain a high-purity solid compound from a crude synthetic mixture.
1. Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration. This protocol outlines a general procedure adaptable for this compound, based on established methods for structurally similar aromatic nitro compounds.
2. Compound Data
| Property | Value | Citation(s) |
| Chemical Name | Methyl 3-nitrobenzoate | [1] |
| CAS Number | 618-95-1 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 78-80 °C | [2][3] |
| Boiling Point | 279 °C | [1][2] |
| Solubility | Insoluble in water; slightly soluble in ethanol, ether, methanol. | [2] |
3. Experimental Protocol
This protocol is based on methodologies for purifying methyl nitrobenzoate derivatives.[4][5] Ethanol or methanol are suggested as primary solvents for screening due to their effectiveness with similar compounds.[5][6]
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol
-
Distilled or deionized water
-
Activated charcoal (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Powder funnel and short-stemmed glass funnel
-
Filter paper (fluted and flat)
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatula and glass stirring rod
-
Watch glass
-
Drying oven or desiccator
-
Melting point apparatus
-
3.2. Step-by-Step Procedure
Step 1: Solvent Selection
-
Place approximately 20-30 mg of the crude product into a small test tube.
-
Add the test solvent (e.g., ethanol) dropwise at room temperature, shaking after each addition. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tube in a warm water bath. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Repeat with other potential solvents (methanol, isopropanol) or solvent mixtures (e.g., ethanol/water) to find the optimal system.[4]
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (typically 2-3 times the volume of the solvent).
-
Add a magnetic stir bar and the chosen solvent. Start with a small amount of solvent.
-
Heat the mixture on a hot plate with gentle stirring. Add more solvent in small portions until the solid just dissolves completely at or near the boiling point. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
Step 3: Decolorization (Optional)
-
If the solution is colored by impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling upon addition of charcoal.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Step 4: Hot Filtration (Optional)
-
This step is necessary if there are insoluble impurities or if activated charcoal was used.
-
Preheat a short-stemmed funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Place fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.
Step 5: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for an additional 15-30 minutes to maximize the crystal yield.[4]
Step 6: Crystal Collection and Washing
-
Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the ice-cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.
-
Continue to draw air through the crystals on the funnel for several minutes to help them dry.
Step 7: Drying
-
Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.
-
Dry the crystals completely. This can be done by air drying or in a drying oven at a temperature well below the compound's melting point (e.g., < 50 °C).[4]
Step 8: Analysis
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material.
4. Data Presentation
The effectiveness of the purification can be assessed by comparing data before and after recrystallization.
| Parameter | Crude Product | Recrystallized Product |
| Mass (g) | [Record] | [Record] |
| Appearance | [Describe] | [Describe] |
| Melting Point Range (°C) | [Record] | [Record] |
| Percent Recovery (%) | N/A | [Calculate] |
Percent Recovery = (Mass of Recrystallized Product / Mass of Crude Product) x 100%
5. Visualizations
The following diagrams illustrate the experimental workflow and the theoretical principle of purification by recrystallization.
Caption: Experimental workflow for the recrystallization of a solid organic compound.
Caption: Conceptual diagram of impurity separation during recrystallization.
6. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Organic solvents like ethanol and methanol are flammable. Avoid open flames and use a hot plate for heating.[4]
-
Handle crude products and purified compounds with care, as their toxicological properties may not be fully known. Avoid inhalation of dust and skin contact.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chembk.com [chembk.com]
- 3. Methyl 3-nitrobenzoate 99 618-95-1 [sigmaaldrich.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. southalabama.edu [southalabama.edu]
- 6. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Reaction of Methyl 3-(methylamino)-4-nitrobenzoate with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reaction of methyl 3-(methylamino)-4-nitrobenzoate with thionyl chloride. Based on established reactivity patterns of secondary aromatic amines with thionyl chloride, the anticipated product is methyl 3-(N-sulfinylmethylamino)-4-nitrobenzoate. This transformation is a key step in the synthesis of various heterocyclic compounds and can be a valuable tool in the development of novel pharmaceutical agents. The following sections outline the reaction mechanism, a detailed experimental protocol, and expected analytical data.
Introduction
The reaction of secondary amines with thionyl chloride is a well-established method for the synthesis of N-sulfinylamines (thionylamines). These compounds are versatile intermediates in organic synthesis, participating in various cycloaddition and nucleophilic addition reactions. The methylamino group in this compound is expected to react readily with thionyl chloride to form the corresponding N-sulfinylamine derivative. This application note provides a comprehensive, albeit hypothetical, protocol for this transformation, drawing upon known procedures for similar reactions.
Reaction Scheme
The proposed reaction involves the nucleophilic attack of the secondary amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride, to yield the N-sulfinylamine product.
Proposed Reaction:
Experimental Protocol
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for specific experimental conditions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise at room temperature.
-
Addition of Thionyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the hypothetical quantitative data for the reaction.
| Parameter | Value | Notes |
| Starting Material | This compound | C₉H₁₀N₂O₄, MW: 210.19 g/mol |
| Product | Methyl 3-(N-sulfinylmethylamino)-4-nitrobenzoate | C₉H₈N₂O₅S, MW: 256.24 g/mol |
| Hypothetical Yield | 85-95% | Based on typical yields for N-sulfinylamine formation from secondary anilines. |
| Appearance | Yellow to orange solid or oil | Expected based on the chromophores present in the molecule. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.4 (s, 3H, NCH₃) | The N-H proton signal from the starting material should be absent. Chemical shifts are approximate and will require experimental confirmation. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 150 (Ar-C), 145 (Ar-C), 135 (Ar-C), 130 (Ar-C), 125 (Ar-C), 120 (Ar-C), 53 (OCH₃), 35 (NCH₃) | Chemical shifts are approximate and will require experimental confirmation. |
| IR (KBr, cm⁻¹) | ~3000-3100 (Ar C-H), ~1720 (C=O), ~1520 & 1340 (NO₂), ~1250 & 1100 (N=S=O) | The characteristic N-H stretch from the starting material (~3300-3400 cm⁻¹) should be absent. Appearance of strong N=S=O stretches is indicative of product formation. |
| Mass Spec (ESI+) | m/z 257.0 (M+H)⁺, 279.0 (M+Na)⁺ | Expected molecular ion peaks. |
Mandatory Visualization
Caption: Reaction workflow for the synthesis of methyl 3-(N-sulfinylmethylamino)-4-nitrobenzoate.
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and harmful liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
Conclusion
The reaction of this compound with thionyl chloride is expected to produce methyl 3-(N-sulfinylmethylamino)-4-nitrobenzoate in good yield. The provided protocol, based on analogous transformations, offers a robust starting point for the synthesis and further investigation of this compound. Researchers should perform this reaction with appropriate safety precautions and may need to optimize the conditions for their specific needs.
Applications of Methyl 3-(methylamino)-4-nitrobenzoate in the Dye Industry: A Theoretical and Analogous Perspective
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the potential applications of Methyl 3-(methylamino)-4-nitrobenzoate as an intermediate in the synthesis of dyes. While specific data for dyes derived directly from this compound is not extensively available in public literature, its chemical structure strongly suggests its utility as a precursor for azo dyes, particularly disperse dyes. This application note will, therefore, provide a comprehensive overview based on the principles of azo dye chemistry and present analogous experimental data from closely related compounds.
Introduction
This compound is an aromatic compound containing both an amino group and a nitro group. Such compounds are foundational in the synthesis of azo dyes, which constitute a significant class of synthetic colorants used across various industries.[1][2] The presence of the amino group allows for diazotization, a key chemical transformation that forms a reactive diazonium salt. This salt can then be coupled with a variety of aromatic compounds (coupling components) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of these dyes. The nitro group, being a strong electron-withdrawing group, can influence the final color of the dye, often leading to deeper shades.
Theoretical Application in Azo Dye Synthesis
The primary application of this compound in the dye industry would be as a diazo component in the synthesis of azo dyes. The general process involves two main steps:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt by treating it with a source of nitrous acid, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. The choice of the coupling component is crucial as it significantly determines the color and properties of the final dye. Common coupling components include phenols, naphthols, and aromatic amines.
The following diagram illustrates the theoretical synthesis pathway of a hypothetical azo dye starting from this compound.
Caption: Theoretical synthesis of an azo dye from this compound.
Analogous Application: Synthesis of Disperse Dyes from 4-Amino-3-nitrobenzaldehyde
To provide a practical context, we can examine the synthesis of disperse dyes from the isomeric and structurally similar compound, 4-amino-3-nitrobenzaldehyde. Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester. The experimental protocol and data presented below are based on the synthesis of monoazo disperse dyes from this related compound.
Experimental Protocol: Synthesis of a Monoazo Disperse Dye
This protocol is adapted from the synthesis of disperse dyes using 4-amino-3-nitrobenzaldehyde as the diazo component.
1. Diazotization of 4-Amino-3-nitrobenzaldehyde:
-
Dissolve 4-amino-3-nitrobenzaldehyde (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.
2. Preparation of the Coupling Component Solution:
-
Dissolve the coupling component (e.g., phenol, 0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
3. Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH at 8-9 by adding sodium carbonate solution as needed.
-
Continue stirring for 2-3 hours.
-
The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.
Data Presentation: Properties of Analogous Disperse Dyes
The following table summarizes the properties of disperse dyes synthesized from 4-amino-3-nitrobenzaldehyde and various coupling components.
| Coupling Component | Color of Dye | Melting Point (°C) | Yield (%) |
| 1-Naphthol | Light Orange | >300 | 85 |
| 2-Naphthol | Dark Red | >300 | 88 |
| Resorcinol | Golden Yellow | 210-212 | 82 |
| Phloroglucinol | Brown | >300 | 80 |
| Phenol | Yellow | 180-182 | 75 |
Data is illustrative and based on published studies of analogous compounds.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of azo disperse dyes.
Caption: General workflow for azo dye synthesis and evaluation.
Conclusion
While direct and specific applications of this compound in the dye industry are not prominently documented, its chemical structure makes it a viable candidate as a diazo component for the synthesis of azo dyes. Based on the well-established principles of azo dye chemistry and data from analogous compounds, it is anticipated that dyes derived from this intermediate would exhibit a range of colors from yellow to red, depending on the coupling component used. The resulting dyes would likely be of the disperse class, suitable for coloring synthetic fibers. Further research is warranted to synthesize and characterize dyes from this specific precursor to fully elucidate their properties and potential applications.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Methyl 3-(methylamino)-4-nitrobenzoate, a valuable intermediate in organic synthesis and drug discovery. Two primary synthetic routes are presented: 1) a direct one-step nucleophilic aromatic substitution (SNAr) reaction, and 2) a two-step approach involving an SNAr reaction followed by Fischer esterification. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring a nitro group, a secondary amine, and a methyl ester on an aromatic ring, provides multiple points for further chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in its synthesis.
Synthetic Strategies
Two effective methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials and desired purity of the final product.
Route 1: One-Step Nucleophilic Aromatic Substitution (SNAr)
This is the more direct approach, involving the reaction of a methyl 3-halo-4-nitrobenzoate with methylamine. The halogen atom, typically fluorine or chlorine, is displaced by the methylamino group in a classic SNAr reaction. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This method involves the initial synthesis of 3-(methylamino)-4-nitrobenzoic acid through the SNAr reaction of a 3-halo-4-nitrobenzoic acid with methylamine. The resulting carboxylic acid is then esterified, typically via a Fischer esterification, to yield the desired methyl ester. This route may be preferable if the corresponding halo-benzoic acid is more readily available or if purification of the intermediate carboxylic acid is advantageous.
Experimental Protocols
Route 1: One-Step Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound from Methyl 3-fluoro-4-nitrobenzoate.
Materials:
-
Methyl 3-fluoro-4-nitrobenzoate
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-fluoro-4-nitrobenzoate in a suitable anhydrous solvent (e.g., THF).
-
Add an excess of methylamine solution to the flask. The molar ratio of methylamine to the starting ester should be at least 2:1 to ensure complete reaction and to neutralize the hydrofluoric acid byproduct.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any remaining methylamine and its salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate
Step 2a: Synthesis of 3-(Methylamino)-4-nitrobenzoic acid
This protocol details the SNAr reaction of 3-chloro-4-nitrobenzoic acid with methylamine.
Materials:
-
3-Chloro-4-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 25-40%)
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4-nitrobenzoic acid in an aqueous solution of methylamine.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Cool the reaction mixture to approximately 15°C.
-
Carefully acidify the mixture with acetic acid to a pH of about 3 to precipitate the product.
-
Collect the yellow solid precipitate by vacuum filtration and wash with water.
-
Dry the solid to obtain 3-(methylamino)-4-nitrobenzoic acid.
Step 2b: Fischer Esterification of 3-(Methylamino)-4-nitrobenzoic acid
This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester.
Materials:
-
3-(Methylamino)-4-nitrobenzoic acid (from Step 2a)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-(methylamino)-4-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reactants and Conditions for Synthesis Route 1
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Key Reaction Parameters |
| Methyl 3-fluoro-4-nitrobenzoate | 199.14 | 1 | Solvent: THF or DMSO; Temperature: Reflux |
| Methylamine | 31.06 | >2 | Reaction Time: Monitored by TLC |
Table 2: Summary of Reactants and Conditions for Synthesis Route 2
| Step | Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Key Reaction Parameters |
| 2a | 3-Chloro-4-nitrobenzoic acid | 201.56 | 1 | Solvent: Water; Temperature: Reflux; Time: 3-5 hours |
| 2a | Methylamine | 31.06 | Excess | - |
| 2b | 3-(Methylamino)-4-nitrobenzoic acid | 196.16 | 1 | Solvent: Anhydrous Methanol; Catalyst: H₂SO₄; Temp: Reflux |
| 2b | Methanol | 32.04 | Excess | Reaction Time: Monitored by TLC |
Table 3: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Yellow solid |
| Melting Point | Data not consistently available in searched literature. Empirical determination is recommended. |
| ¹H NMR | Characteristic peaks expected for aromatic protons, methyl ester protons, and N-methyl protons. Specific shifts are dependent on the solvent used. |
| ¹³C NMR | Characteristic peaks expected for carbonyl carbon, aromatic carbons, methyl ester carbon, and N-methyl carbon. |
| IR (cm⁻¹) | Expected absorptions for N-H stretching, C=O stretching (ester), C-N stretching, and NO₂ stretching (symmetric and asymmetric). |
Visualizations
Reaction Pathway and Workflow
The following diagrams illustrate the synthetic routes and the general workflow for the synthesis of this compound.
Caption: Overview of the two synthetic routes to this compound.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The key step in both synthetic routes is the nucleophilic aromatic substitution. The mechanism proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Mechanism of the SNAr reaction for the synthesis of the target molecule.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a final document.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and methylamine are corrosive and should be handled with care.
-
Organic solvents are flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be successfully achieved in a laboratory setting using either a direct one-step SNAr reaction or a two-step approach involving an SNAr reaction followed by Fischer esterification. The protocols provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups. Further characterization of the final product by techniques such as NMR, IR, and melting point analysis is crucial to confirm its identity and purity.
Application Notes and Protocols: Methyl 3-(methylamino)-4-nitrobenzoate as a Versatile Intermediate for Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methylamino)-4-nitrobenzoate is a valuable synthetic intermediate employed in the construction of various heterocyclic compounds, most notably benzimidazoles. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active agents, including anticoagulants, anticancer agents, and antimicrobials.[1][][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of benzimidazole derivatives. The key transformation involves a reductive cyclization, a robust and widely used strategy in heterocyclic chemistry.
Overview of the Synthetic Strategy
The conversion of this compound to a benzimidazole core proceeds via a two-step sequence that is often performed in a one-pot fashion:
-
Reduction of the Nitro Group: The nitro group at the 4-position is selectively reduced to an amine, generating a highly reactive in situ ortho-diamine intermediate.
-
Cyclization with a Carbonyl Compound: The newly formed ortho-diamine undergoes condensation with an aldehyde or a carboxylic acid derivative to form the imidazole ring, yielding the final benzimidazole product.
This approach offers a high degree of flexibility, as the choice of the carbonyl component allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative methods for the synthesis of benzimidazoles from this compound.
Protocol 1: One-Pot Reductive Cyclocondensation using Zinc and Sodium Bisulfite
This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and aromatic aldehydes.[4]
Reaction Scheme:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Zinc dust (Zn)
-
Sodium bisulfite (NaHSO3)
-
Water (H2O)
-
Ethyl acetate
-
Petroleum ether
-
Basic alumina for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the desired aromatic aldehyde (1.2 mmol), zinc dust (3 mmol), and sodium bisulfite (6 mmol).
-
Add 10 mL of water to the flask.
-
Heat the reaction mixture to 100°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-substituted benzimidazole derivative.[4]
Protocol 2: Reductive Cyclization via Catalytic Hydrogenation (Representative)
This protocol is based on the methods used for the synthesis of intermediates for the anticoagulant drug Dabigatran, which involves the reduction of a similar nitro compound.[5][6]
Reaction Scheme (Two Steps):
-
Reduction: this compound --(H2, Pd/C, Methanol)--> Methyl 3,4-diamino-benzoate
-
Cyclization: Methyl 3,4-diamino-benzoate + R-COOH --(Acid catalyst, Heat)--> 2-Substituted-benzimidazole derivative
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Carboxylic acid (e.g., formic acid for an unsubstituted 2-position, or other carboxylic acids)
-
Acid catalyst (e.g., 4N HCl)
Procedure:
Step A: Reduction of the Nitro Group
-
In a hydrogenation vessel, dissolve this compound (1 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C catalyst (10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,4-diamino-benzoate, which can be used in the next step without further purification.
Step B: Cyclization to form the Benzimidazole Ring
-
To the crude diamine from Step A, add the desired carboxylic acid (1.1 mmol) and a catalytic amount of 4N HCl.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the formation of the benzimidazole by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired benzimidazole.
Data Presentation
The following tables summarize representative yields for the synthesis of benzimidazoles from ortho-nitroanilines using various reductive cyclization methods. These serve as a guideline for the expected efficiency of the conversion of this compound.
Table 1: Yields of 2-Arylbenzimidazoles via One-Pot Reductive Cyclocondensation with Zn/NaHSO3 [4]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 88 |
Table 2: Comparison of Reducing Agents for the Conversion of a Nitro-Amide to a Diamine Intermediate for Dabigatran Synthesis
| Reducing Agent | Solvent | Conditions | Yield | Reference |
| Pd-C/H2 | Dichloromethane/Methanol | Hydrogen pressure | Not specified, but catalyst poisoning can be an issue | [6] |
| Fe/Acetic Acid | Ethanol | Reflux | Good to excellent | [6] |
| Fe/HCl | Ethanol | Reflux | Good to excellent | [6] |
| Fe/NH4Cl | Ethanol/Water | Reflux | Good to excellent | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of benzimidazoles from this compound.
Caption: General workflow for the one-pot synthesis of benzimidazoles.
Signaling Pathway: Inhibition of the Coagulation Cascade
Benzimidazole derivatives synthesized from this compound can be designed as inhibitors of various enzymes. For instance, Dabigatran, a prominent anticoagulant, is a direct thrombin inhibitor.[7][8][9] The following diagram illustrates the coagulation cascade and the point of inhibition by a direct thrombin inhibitor like Dabigatran.
Caption: Inhibition of Thrombin in the coagulation cascade.
Conclusion
This compound serves as a readily accessible and versatile intermediate for the synthesis of a diverse range of benzimidazole derivatives. The reductive cyclization strategy, particularly in a one-pot manner, provides an efficient and modular approach to these important heterocyclic compounds. The resulting benzimidazoles are key pharmacophores with the potential to modulate various biological pathways, as exemplified by the inhibition of thrombin in the coagulation cascade. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of novel benzimidazole-based therapeutic agents.
References
- 1. rjptonline.org [rjptonline.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajnr.org [ajnr.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development [ouci.dntb.gov.ua]
- 6. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Methyl 3-(methylamino)-4-nitrobenzoate is a critical step in the preparation of various pharmacologically active molecules and functional materials. Monitoring the progress of this reaction is essential for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. This document provides a detailed protocol for monitoring the synthesis of this compound, likely formed via a nucleophilic aromatic substitution reaction, using TLC.
Reaction Overview & Monitoring Strategy
The synthesis of this compound typically involves the reaction of a methyl 3-halo-4-nitrobenzoate (e.g., methyl 3-chloro-4-nitrobenzoate or methyl 3-fluoro-4-nitrobenzoate) with methylamine.
Reaction Scheme:
The progress of the reaction can be monitored by observing the consumption of the starting material (methyl 3-halo-4-nitrobenzoate) and the formation of the product (this compound) on a TLC plate. The starting material, product, and reaction mixture are spotted on the plate and developed in a suitable solvent system. The separated spots are then visualized to assess the reaction's progress.
Data Presentation: Expected TLC Results
The following table summarizes the expected TLC data for the starting materials and the product in a commonly used eluent system. Note that Rf (retention factor) values are dependent on the specific conditions (e.g., exact solvent composition, temperature, plate type) and should be determined experimentally.
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 2:1) | Visualization under UV light (254 nm) | Staining with Potassium Permanganate |
| Methyl 3-chloro-4-nitrobenzoate (Starting Material) | ~ 0.6 - 0.7 | UV active (dark spot) | No significant change |
| This compound (Product) | ~ 0.3 - 0.4 | UV active (dark spot) | Yellow/Brown spot |
| Methylamine (Starting Material) | ~ 0.0 - 0.1 (highly polar) | Not UV active | No significant change |
Experimental Protocols
Materials and Reagents
-
TLC plates (e.g., Silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating plate
-
Forceps
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Potassium permanganate stain solution (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water)
-
Reaction mixture aliquots
-
Reference solutions of starting material (e.g., Methyl 3-chloro-4-nitrobenzoate) and product (if available) dissolved in a suitable solvent (e.g., ethyl acetate).
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced points on the starting line for spotting.
-
On the left point, spot a reference solution of the starting material (e.g., Methyl 3-chloro-4-nitrobenzoate).
-
On the middle point, spot the reaction mixture.
-
On the right point, co-spot the reaction mixture and the starting material reference solution (spot one on top of the other, allowing the solvent to evaporate in between). This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[1]
-
Ensure the spots are small and concentrated by applying the solution in small increments, allowing the solvent to evaporate completely between applications.
TLC Plate Development
-
Prepare the developing chamber by pouring the chosen eluent system (e.g., Hexane:Ethyl Acetate 2:1) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the starting line is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Visualization
-
Allow the TLC plate to dry completely in a fume hood.
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots against the fluorescent background of the plate.[2] Circle the observed spots with a pencil.
-
Staining:
-
Using forceps, dip the TLC plate into the potassium permanganate stain solution for a few seconds.
-
Remove the plate and allow the excess stain to drip off.
-
Gently heat the plate on a hot plate until colored spots appear. Oxidizable groups, such as the methylamino group in the product, will react with the permanganate to give a colored spot (typically yellow to brown on a purple background).
-
Interpretation of Results
-
Starting Material Spot: The spot corresponding to the starting material should diminish in intensity as the reaction progresses.
-
Product Spot: A new spot, corresponding to the product, will appear and increase in intensity over time.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Rf Calculation: The retention factor (Rf) for each spot can be calculated using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualization and Workflow
The following diagram illustrates the logical workflow for monitoring the synthesis reaction using TLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-(methylamino)-4-nitrobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent method involves a two-step process. The first step is a nucleophilic aromatic substitution reaction where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to form 4-(methylamino)-3-nitrobenzoic acid.[1][2] The subsequent step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification), to yield the final product.[1][3][4]
Q2: Can I use 4-fluoro-3-nitrobenzoic acid instead of 4-chloro-3-nitrobenzoic acid as a starting material?
A2: Yes, 4-fluoro-3-nitrobenzoic acid can be used and may even be advantageous. The fluorine atom is a better leaving group than chlorine in nucleophilic aromatic substitution, which can lead to milder reaction conditions.[1]
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield can vary depending on the specific conditions and scale of the reaction. The first step, formation of 4-(methylamino)-3-nitrobenzoic acid, can achieve very high yields, with some reports as high as 99.4%.[5] The subsequent Fischer esterification step can also be efficient, with workable yields achievable within an hour of reflux.[3][4][6] For a similar compound, yields for the esterification step are reported in the range of 40-70% for reaction times of 30 minutes to 2 hours.
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction progress.[3][4] A spot of the reaction mixture can be co-spotted with the starting material (4-(methylamino)-3-nitrobenzoic acid) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-(methylamino)-3-nitrobenzoic acid (Step 1) | 1. Incomplete reaction.[1] 2. Incorrect pH during workup. | 1. Ensure sufficient reaction time (reflux for 3-5 hours).[5] 2. Carefully adjust the pH to ~3 with acetic acid to precipitate the product.[5] |
| Low yield of this compound (Step 2) | 1. Incomplete esterification. 2. Hydrolysis of the ester product.[1] 3. Insufficient catalyst. | 1. Increase the reflux time. For a similar reaction, workable yields were obtained after 1 hour.[3][4][6] 2. Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis. 3. Use a catalytic amount of a strong acid like sulfuric acid. |
| Product is an oil or fails to solidify | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the product using column chromatography or recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Presence of multiple spots on TLC after esterification | 1. Incomplete reaction (starting material remains). 2. Formation of side products. | 1. Increase reaction time or temperature. 2. Purify the crude product by column chromatography on silica gel. |
| Product appears dark or discolored | 1. Decomposition at high temperatures. 2. Presence of impurities from starting materials or side reactions. | 1. Avoid excessive heating during the reaction and purification. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
This protocol is adapted from established industrial methods.[1][2][5]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
25% aqueous methylamine solution
-
Acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and the 25% aqueous methylamine solution.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid.
-
The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is based on the Fischer esterification of a similar substrate.[3][4]
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer can be observed for a color change, indicating the removal of the unreacted carboxylic acid.[3][4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
- 1. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 4. research.bond.edu.au [research.bond.edu.au]
- 5. This compound | 251643-13-7 | Benchchem [benchchem.com]
- 6. research.bond.edu.au [research.bond.edu.au]
Technical Support Center: Purification of Crude Methyl 3-(methylamino)-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-(methylamino)-4-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, causing the product to remain in the mother liquor. 2. The product is highly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration, leading to product loss. | 1. Concentrate the mother liquor and cool to recover more product. Test for remaining product by dipping a glass rod in the filtrate; significant residue upon solvent evaporation indicates substantial product loss.[1] 2. Try a different solvent or a solvent mixture. For related nitrobenzoates, ethanol/water or methanol are effective.[2][3] 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the recrystallization solvent is higher than the melting point of the product. 2. The presence of significant impurities is depressing the melting point. 3. The solution is cooling too rapidly. | 1. Use a lower-boiling point solvent or solvent system. 2. Add slightly more hot solvent to ensure the product stays dissolved.[1] If the oil persists, consider an initial purification by column chromatography to remove the bulk of impurities. 3. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. |
| Colored Impurities in Final Product | 1. Residual starting materials or by-products from the synthesis. 2. Degradation of the product. | 1. Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration. 2. Use column chromatography for more effective separation of colored impurities. For similar compounds, a silica gel column with an Ethyl Acetate/Dichloromethane gradient is effective.[4] |
| Product Fails to Crystallize | 1. The solution is supersaturated but requires nucleation. 2. Too much solvent was used. 3. The presence of impurities is inhibiting crystallization. | 1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. 2. Slowly evaporate the solvent until turbidity is observed, then allow it to cool. 3. Purify the crude material by column chromatography before attempting recrystallization. |
| Presence of Starting Material (4-chloro-3-nitrobenzoic acid) in Product | 1. Incomplete reaction during synthesis. | 1. The acidic nature of this impurity allows for removal with a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous sodium bicarbonate solution.[4] The desired product should remain in the organic layer. |
| Presence of Hydrolyzed Product (4-(methylamino)-3-nitrobenzoic acid) | 1. Hydrolysis of the ester group due to exposure to acidic or basic conditions, especially at elevated temperatures.[5] | 1. This acidic impurity can be removed with a basic wash as described above. 2. If the impurity is present in large amounts, column chromatography is recommended for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthesis, which typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. Therefore, you can expect to find unreacted 4-chloro-3-nitrobenzoic acid, excess methylamine (usually removed during workup), and the potential for the hydrolyzed product, 4-(methylamino)-3-nitrobenzoic acid, especially if the reaction or purification conditions are harsh.[5]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: While specific data for this exact compound is limited, ethanol/water mixtures are effective for the recrystallization of structurally similar compounds like methyl 3-nitrobenzoate.[2][3] Start by dissolving the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Methanol is also a viable option.[6]
Q3: My product appears as a persistent oil instead of a solid. What should I do?
A3: This phenomenon, known as "oiling out," can occur if the product is melting in the hot solvent or if there are significant impurities.[1] Try adding more of the "soluble" solvent (e.g., more ethanol in an ethanol/water system) to the hot mixture. If this fails, it may be necessary to first purify the crude material using column chromatography to remove the impurities that are preventing proper crystallization.
Q4: What conditions are recommended for column chromatography purification?
A4: For related nitrobenzoate compounds, flash column chromatography on silica gel has proven effective.[4] A good starting point for the mobile phase would be a mixture of ethyl acetate (EtOAc) and dichloromethane (DCM). You can start with a low polarity mixture (e.g., 1:4 EtOAc:DCM) and gradually increase the polarity.[4]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Melting point analysis is also a straightforward method to assess purity; a sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is adapted from methods used for similar nitrobenzoate compounds.[3]
-
Dissolution: Place the crude this compound in a conical flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution shows the first sign of persistent cloudiness (turbidity).
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Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point (e.g., 50 °C).
Protocol 2: Flash Column Chromatography
This protocol is based on methods for purifying related compounds.[4][7]
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase, for example, a 1:4 mixture of ethyl acetate in dichloromethane.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 1:3, then 1:2 EtOAc:DCM) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Reference/Notes |
| Purity Achieved | >98% (expected) | >99% (expected) | Purity of 99.41% has been reported for the analogous 4-(methylamino)-3-nitrobenzoic acid after recrystallization.[5] |
| Expected Yield | 70-90% | 60-85% | Yield is highly dependent on the initial purity of the crude material. |
| Solvent System | Ethanol/Water or Methanol | Ethyl Acetate/Dichloromethane | Solvent systems are based on protocols for structurally similar compounds.[3][4] |
Purification Workflow
Caption: Purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 6. appchemical.com [appchemical.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Nitration of Methyl Aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of methyl aminobenzoate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when nitrating methyl aminobenzoate?
A1: The nitration of methyl aminobenzoate is complicated by the presence of two competing directing groups on the aromatic ring:
-
Amino Group (-NH₂): A strong activating, ortho, para-director.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-director.
Additionally, the basic amino group can be protonated in the strongly acidic nitrating mixture (HNO₃/H₂SO₄) to form an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-director. This can lead to a complex mixture of products.[1][2][3] The reaction is also highly exothermic, and poor temperature control can result in the formation of byproducts and decomposition.[4][5]
Q2: What are the expected major products and common side products for each isomer?
A2: The product distribution depends on the starting isomer and reaction conditions. The primary side products arise from the formation of different constitutional isomers, di-nitrated compounds, and oxidation of the highly reactive aniline ring.
Q3: My reaction mixture turned dark brown or black and produced a tar-like substance. What happened?
Q4: How can I prevent the formation of unwanted meta-isomers and oxidation products?
Q5: What is the best method to purify the final product?
A5: Purification can be challenging due to the similar polarities of the isomeric products.
-
Recrystallization: This is effective if one isomer is produced in a significantly higher quantity and has different solubility characteristics than the side products. A common solvent system is an ethanol/water mixture.[4][8]
-
Column Chromatography: For complex mixtures of isomers, flash column chromatography on silica gel is often necessary to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield or No Desired Product
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture to prevent side reactions and decomposition.[4][5][9] |
| Protonation of Amino Group | The formation of the deactivating anilinium ion can slow or prevent the desired reaction. Consider protecting the amino group by acetylation before nitration.[1][3] |
| Insufficiently Strong Nitrating Agent | Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile.[4][10] |
| Loss of Product during Workup | The product can be slightly soluble in cold water or alcohol. Minimize the amount of solvent used for washing the crude solid. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Recommended Solution |
| Competing Directing Effects | For isomers like methyl 3-aminobenzoate, the directing effects of the amino and ester groups are in conflict, naturally leading to a mixture of products. |
| Partial Protonation of Amino Group | Inconsistent acidity can lead to a mixture of reactions on both the activated ring (directed by -NH₂) and the deactivated ring (directed by -NH₃⁺). Protecting the amino group provides much better regioselectivity.[6][7] |
| High Reaction Temperature | Elevated temperatures can overcome the activation energy barriers for the formation of less-favored isomers.[4] |
Problem 3: Formation of Dark, Tarry Byproducts
| Possible Cause | Recommended Solution |
| Oxidation of the Aromatic Ring | The free amino group makes the ring highly susceptible to oxidation by nitric acid.[1] This is the most common cause of dark coloration. |
| Action: Protect the amino group as an amide before nitration. The amide group is significantly less activating and reduces the ring's susceptibility to oxidation.[3][7] | |
| Excessive Reaction Temperature | Higher temperatures accelerate the rate of oxidation. |
| Action: Strictly maintain low temperatures (0-10°C) throughout the addition of the nitrating mixture.[4] |
Data Presentation
Table 1: Predicted Regiochemical Outcomes for the Nitration of Methyl Aminobenzoate Isomers
| Starting Material | Directing Group Effects | Predicted Major Product(s) | Potential Side Products |
| Methyl 4-aminobenzoate | -NH₂ (o,p): directs to 3, 5-COOCH₃ (m): directs to 3, 5(Cooperative) | Methyl 4-amino-3-nitrobenzoate | Methyl 4-amino-3,5-dinitrobenzoate, Oxidation products |
| Methyl 3-aminobenzoate | -NH₂ (o,p): directs to 2, 4, 6-COOCH₃ (m): directs to 2, 5(Conflicting) | Mixture of isomers | Methyl 3-amino-2-nitrobenzoate, Methyl 3-amino-4-nitrobenzoate, Methyl 3-amino-6-nitrobenzoate, Di-nitrated products, Oxidation products |
| Methyl 2-aminobenzoate | -NH₂ (o,p): directs to 3, 5-COOCH₃ (m): directs to 3, 5(Cooperative) | Methyl 2-amino-5-nitrobenzoateMethyl 2-amino-3-nitrobenzoate | Methyl 2-amino-3,5-dinitrobenzoate, Oxidation products |
Note: Predictions are based on established principles of electrophilic aromatic substitution. Actual product ratios will vary with specific reaction conditions.
Experimental Protocols
Protocol 1: General Nitration of Methyl Aminobenzoate (Direct Method)
Warning: Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add 1.2 equivalents of concentrated sulfuric acid to 1.1 equivalents of concentrated nitric acid. Keep the flask in an ice bath to maintain a temperature below 10°C.[4]
-
Dissolution of Substrate: In the main reaction flask, dissolve 1.0 equivalent of the methyl aminobenzoate isomer in 2-3 equivalents of concentrated sulfuric acid, cooled in an ice-salt bath to 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. Critically, maintain the internal temperature of the reaction mixture between 0°C and 10°C.[4]
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Reaction Completion: After the addition is complete, stir the mixture for an additional 15-30 minutes, allowing it to remain in the ice bath.
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid, followed by a small amount of ice-cold methanol or ethanol to remove some impurities.[11]
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Amine Protection via Acetylation
-
Setup: Dissolve methyl aminobenzoate in glacial acetic acid in a round-bottom flask.
-
Acetylation: Add a slight excess (1.1 equivalents) of acetic anhydride to the solution.
-
Reaction: Gently heat the mixture (e.g., to 50°C) for 30-60 minutes or until TLC analysis shows complete conversion of the starting material.
-
Isolation: Cool the reaction mixture and pour it into ice water. The acetylated product, methyl acetamidobenzoate, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary. The dried, protected compound can now be used in the nitration protocol described above.
Visualizations
Caption: Reaction pathway for the primary and a common side reaction.
Caption: Troubleshooting workflow for oxidation side products.
Caption: Logical workflow for the amine protection strategy.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. amherst.edu [amherst.edu]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. webassign.net [webassign.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. The following sections provide answers to frequently asked questions, detailed experimental protocols, and a logical workflow to diagnose and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound. A common synthetic route involves the N-methylation of Methyl 3-amino-4-nitrobenzoate. The following troubleshooting guide is based on this presumed pathway.
Q1: I started with Methyl 3-amino-4-nitrobenzoate and attempted a methylation reaction, but my final product shows no sign of the desired product. What could have gone wrong?
A1: A complete failure to form the desired product can stem from several factors related to the reagents, reaction conditions, or work-up procedure.
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. Ensure you are using a fresh or properly stored reagent.
-
Improper Base Selection: The choice of base is critical for deprotonating the amino group, making it nucleophilic enough to attack the methylating agent. A weak base may not be sufficient to initiate the reaction. Consider using a stronger base or a different solvent system.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction was performed at room temperature or below, consider increasing the temperature.
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Reaction Quenching: Ensure that the reaction is not prematurely quenched. For instance, using a protic solvent with a strong base could consume the base before it can deprotonate the amine.
-
Work-up Issues: The product may be water-soluble, leading to its loss during aqueous work-up. Try extracting the aqueous phase with a different organic solvent or using a continuous extraction method.
Q2: My reaction seems to have worked, but the yield of this compound is very low. How can I improve it?
A2: Low yields are a common issue and can often be rectified by optimizing the reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or increasing the temperature.
-
Over-methylation (Side Reaction): It is possible to form a quaternary ammonium salt by over-methylation of the amino group. This can be minimized by using a controlled stoichiometry of the methylating agent (closer to 1 equivalent).
-
Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially under basic or acidic conditions during work-up. Ensure the pH is carefully controlled during extraction and washing steps.
-
Purification Losses: Significant amounts of product can be lost during purification steps like crystallization or column chromatography. Optimize your purification method to minimize these losses.
Q3: I obtained a product, but the NMR and Mass Spectrometry data do not match this compound. What could be the unexpected product?
A3: The formation of an unexpected product points towards side reactions dominating the synthesis.
-
N,N-dimethylation: As mentioned, over-methylation can lead to the formation of the N,N-dimethylated product.
-
Hydrolysis to the Carboxylic Acid: If the reaction or work-up conditions are too harsh (e.g., high temperatures in the presence of strong base or acid), the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)-4-nitrobenzoic acid.
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction, leading to unexpected byproducts.
Q4: My product is a dark, oily substance instead of the expected solid. How can I purify it?
A4: An oily product suggests the presence of impurities.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A solvent system of hexane and ethyl acetate is often a good starting point for this type of compound.
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to precipitate the desired product.
-
Recrystallization from a Different Solvent System: If the product is solid but impure, recrystallization is a good option. If one solvent doesn't work, try a mixed solvent system.
Data Presentation
The following tables summarize typical reaction conditions and yields for reactions analogous to the synthesis of this compound, which can serve as a benchmark for your experiments.
Table 1: Conditions for Nitration of Benzoic Acid Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 15 | 15 min | 81 - 85 | [1] |
| 4-chlorobenzoic acid | Conc. H₂SO₄ / Nitric Acid | 70 | 90 s | 91.7 | [2] |
Table 2: Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-chloro-3-nitrobenzoic acid | 25% aq. Methylamine | Reflux | 3 - 5 h | High (not specified) | [3] |
| 4-chloro-3-nitrobenzoic acid | 30% aq. Methylamine | Reflux | Not specified | Not specified | [2] |
Table 3: Conditions for Esterification
| Starting Material | Reagent | Reaction Time | Yield (%) | Reference |
| 3-Amino-4-methylbenzoic acid | SOCl₂ in MeOH | 4 h | 97 | [4] |
| 4-amino-3-nitrobenzoic acid | MeOH, cat. H₂SO₄ | 1 h | Workable | [5] |
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound is provided below, based on established chemical principles for similar transformations.
Protocol: N-methylation of Methyl 3-amino-4-nitrobenzoate
-
Dissolution: In a round-bottom flask, dissolve Methyl 3-amino-4-nitrobenzoate (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as Potassium Carbonate (K₂CO₃, 1.5 equivalents) or Sodium Hydride (NaH, 1.1 equivalents, use with extreme caution) to the solution.
-
Addition of Methylating Agent: Cool the mixture in an ice bath and add a methylating agent, such as Methyl Iodide (CH₃I, 1.1 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate or Magnesium Sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis failure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. research.bond.edu.au [research.bond.edu.au]
Temperature control in Methyl 3-(methylamino)-4-nitrobenzoate nitration
Technical Support Center: Nitration of Aromatic Esters
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in nitration reactions? A1: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Without strict temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as a "thermal runaway."[2] This can cause rapid increases in temperature and pressure, vigorous decomposition of reagents, and the formation of hazardous gases and potentially explosive byproducts.[3][4] Proper temperature control is essential for ensuring safety, maximizing the yield of the desired product, and minimizing the formation of impurities like dinitrated compounds.[5]
Q2: What is the ideal temperature range for the nitration of a substituted methyl benzoate? A2: For the nitration of methyl benzoate, the reaction temperature is typically maintained between 0°C and 15°C.[5] Many protocols recommend keeping the temperature below 10°C, and some specify a range of 0–6°C during the addition of the nitrating mixture to prevent the formation of byproducts.[6][7][8] After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.[9][10]
Q3: What are the primary risks of letting the temperature get too high? A3: Exceeding the optimal temperature range significantly increases several risks:
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Safety: The primary risk is a thermal runaway, which can lead to an explosion.[2]
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Reduced Selectivity: Higher temperatures can lead to the formation of unwanted ortho- and para-isomers.[5]
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Over-nitration: The formation of dinitrated and other polynitrated byproducts increases substantially at elevated temperatures.[5]
-
Degradation: Both the starting material and the desired product can be degraded by the strongly oxidizing conditions of hot mixed acid.
Q4: What kind of cooling system is recommended? A4: An ice-water bath is standard for laboratory-scale nitrations to maintain temperatures around 0°C.[11] For more rigorous cooling, an ice-salt bath can be used to achieve temperatures below 0°C.[5][7] It is crucial that the reaction flask is adequately immersed in the bath and that the contents are stirred efficiently to ensure uniform heat transfer.
Q5: How does the rate of adding the nitrating mixture affect temperature? A5: The rate of addition is a primary method of controlling the reaction's exotherm. The nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be added very slowly (dropwise) to the substrate solution.[8][11] A slow addition rate, often over 15-20 minutes, allows the cooling system to dissipate the heat generated from the reaction as it occurs, preventing a rapid temperature spike.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Temperature Spike (>15°C) During Addition | 1. Addition of nitrating mixture is too fast.2. Inefficient cooling or stirring.3. Cooling bath temperature is too high. | 1. Immediately stop the addition of the nitrating mixture.2. Ensure the flask is well-submerged in the cooling bath.3. Increase stirring speed to improve heat dissipation.4. Add more ice/salt to the cooling bath to lower its temperature.5. Resume addition at a much slower rate once the temperature is back in the desired range (0-10°C). |
| Low Yield of Product | 1. Reaction temperature was kept too low, leading to an incomplete reaction.2. Addition of nitrating mixture was too slow, resulting in an incomplete reaction.3. Loss of product during workup and purification. | 1. After the initial cooled addition, allow the reaction to stir at room temperature for a set period (e.g., 15 minutes) to ensure the reaction goes to completion.[9]2. Monitor the reaction by TLC to confirm the consumption of starting material.[12]3. Ensure proper technique during filtration and recrystallization to minimize mechanical losses. |
| Formation of an Oil Instead of a Solid Precipitate | 1. Presence of significant impurities or byproducts (e.g., dinitrated compounds) that lower the melting point of the mixture.2. Insufficient quenching (not enough ice). | 1. Ensure strict temperature control was maintained during the reaction to minimize byproduct formation.2. Vigorously stir or scratch the inside of the flask with a glass rod after quenching on ice to induce crystallization.[12]3. Purify the oily product via column chromatography if recrystallization is ineffective. |
| Product is Yellow or Off-White After Purification | 1. Presence of residual acidic impurities.2. Formation of colored byproducts due to oxidation or side reactions. | 1. Ensure the crude product is thoroughly washed with cold water and a dilute sodium bicarbonate solution to neutralize and remove all residual acid.[7]2. Perform a careful recrystallization, potentially using a different solvent system, to remove colored impurities. |
Experimental Protocol: Nitration of Methyl Benzoate (Model System)
This protocol is adapted from established procedures for the synthesis of Methyl 3-nitrobenzoate and serves as a model for temperature-controlled nitration.[6][7][9]
Materials & Reagents:
-
Methyl Benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
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Ethanol or Methanol (for recrystallization)
Equipment:
-
Conical flask (50 mL or 100 mL)
-
Test tube
-
Glass dropping pipette
-
Thermometer (-10°C to 100°C)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of Substrate Solution:
-
Place a stir bar in a 50 mL conical flask.
-
Add 2.0 g of methyl benzoate to the flask.
-
Place the flask in an ice-water bath on a magnetic stirrer and begin stirring.
-
Slowly and carefully add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate. Continue stirring until the mixture is cool (around 0-5°C).
-
-
Preparation of Nitrating Mixture:
-
In a separate dry test tube, carefully combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid. Caution: Add the sulfuric acid slowly to the nitric acid.
-
Cool this nitrating mixture thoroughly in the ice-water bath.
-
-
Nitration Reaction (Critical Temperature Control Step):
-
Insert a thermometer into the methyl benzoate solution, ensuring the bulb is submerged but clear of the stir bar.
-
Using a dropping pipette, add the cold nitrating mixture to the stirred substrate solution drop by drop .
-
Monitor the temperature continuously. Adjust the addition rate to ensure the temperature of the reaction mixture does not exceed 10°C (ideally kept below 6°C).[6][9] This step should take approximately 15 minutes.[6]
-
-
Reaction Completion:
-
Once the addition is complete, remove the ice-water bath and allow the flask to stand at room temperature for 15 minutes with continued stirring.[9] This allows the reaction to proceed to completion.
-
-
Quenching and Isolation:
-
Carefully pour the reaction mixture over a beaker containing approximately 20-50 g of crushed ice.[5][6]
-
Stir the ice mixture until all the ice has melted. A solid precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of ice-cold water to remove residual acid.
-
-
Purification:
Visualizations
Diagrams
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. savemyexams.com [savemyexams.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. webassign.net [webassign.net]
- 12. southalabama.edu [southalabama.edu]
Technical Support Center: Purification of Methyl 3-(methylamino)-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(methylamino)-4-nitrobenzoate. The information provided is designed to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Based on typical synthetic routes, common impurities may include:
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Unreacted Starting Materials: Such as the precursor methyl 3-halo-4-nitrobenzoate or 3-methyl-4-nitrobenzoic acid.[1]
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Hydrolyzed Product: The corresponding carboxylic acid, 3-(methylamino)-4-nitrobenzoic acid, can be present if moisture is not excluded during the reaction or work-up.
-
Isomeric Byproducts: Depending on the synthetic method, other isomers of the nitro or methylamino group on the benzene ring might be formed.
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Over-methylated Byproducts: If a methylating agent is used, unintended methylation at other sites could occur.
Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?
A2: A persistent yellow color often indicates the presence of residual nitro-aromatic impurities or degradation products. Standard purification techniques like recrystallization or column chromatography should be effective in removing these colored impurities. If the color persists after initial purification, a second recrystallization from a different solvent system or treatment with activated carbon during the recrystallization process may be beneficial.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
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Supersaturation has not been reached: Try evaporating some of the solvent to increase the concentration of the compound.
-
The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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The presence of significant impurities: Impurities can inhibit crystal formation. In this case, purification by column chromatography before recrystallization is recommended.
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Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Data Presentation: Impurity Removal Strategies
The following table summarizes common impurity types and the recommended purification methods for their removal.
| Impurity Type | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Unreacted Starting Materials | Effective | Highly Effective | May be effective |
| Hydrolyzed Product (Carboxylic Acid) | Effective | Highly Effective | Highly Effective |
| Isomeric Byproducts | May be effective | Highly Effective | Ineffective |
| Colored Impurities/Degradation Products | Effective | Highly Effective | Ineffective |
| Over-methylated Byproducts | May be effective | Highly Effective | Ineffective |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, alcohols like ethanol and methanol are often good choices.
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Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent or solvent pair.
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Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
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Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Column Chromatography Protocol
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase and Eluent Selection: For nitro-aromatic compounds, silica gel is a common stationary phase. The eluent system can be optimized using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For a related compound, an eluent system of ethyl acetate and dichloromethane was effective.[2]
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Pass the eluent through the column and collect fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and effective purification methods.
References
Hydrolysis of ester during nitration of methyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of methyl benzoate during its nitration.
Troubleshooting Guide
This guide addresses common issues related to the unwanted hydrolysis of the ester functional group during the nitration of methyl benzoate, leading to the formation of m-nitrobenzoic acid as a significant byproduct.
| Issue | Potential Cause | Recommended Solution |
| Low yield of methyl m-nitrobenzoate and presence of a water-soluble acidic byproduct. | Ester Hydrolysis: The reaction temperature was too high, promoting the hydrolysis of the methyl ester to the corresponding carboxylic acid. | Maintain a reaction temperature below 15°C, ideally between 0-10°C, throughout the addition of the nitrating mixture.[1][2] Use an ice-salt bath for more efficient cooling.[3] |
| Formation of an oily layer or incomplete precipitation of the product. | Incomplete Nitration or Presence of Impurities: This can be due to insufficient cooling, leading to side reactions, or the presence of water in the reaction mixture, which retards nitration.[2] | Ensure slow, dropwise addition of the chilled nitrating mixture to the cooled methyl benzoate solution with continuous stirring to dissipate heat effectively.[4] Use concentrated sulfuric and nitric acids to minimize the water content.[2] |
| Higher than expected proportion of dinitrated byproducts. | Elevated Reaction Temperature: Higher temperatures increase the rate of dinitration, reducing the yield of the desired mono-nitro product.[2] | Strictly control the temperature during the addition of the nitrating mixture and the subsequent stirring period. Avoid allowing the reaction to warm up prematurely. |
| Yellow or brownish color of the crude product. | Presence of Nitrophenol Impurities and Other Side Products: These can form under the reaction conditions, particularly if the temperature is not well-controlled. | The crude product can be purified by recrystallization from methanol or a mixture of ethanol and water to remove colored impurities and isomeric byproducts.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ester hydrolysis during the nitration of methyl benzoate?
A1: The primary cause of ester hydrolysis is an elevated reaction temperature. The strongly acidic conditions required for nitration can also catalyze the hydrolysis of the ester, and this side reaction becomes more significant at higher temperatures.[2][3]
Q2: How can I minimize the formation of the m-nitrobenzoic acid byproduct?
A2: To minimize hydrolysis, it is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture.[1] Slow, dropwise addition of the nitrating mixture with efficient stirring is also essential to prevent localized overheating.[4]
Q3: Why is the use of concentrated sulfuric and nitric acids important?
A3: Concentrated acids are used to generate the nitronium ion (NO₂⁺), the active electrophile for the reaction. Water has a retarding effect on the nitration because it interferes with the equilibrium that forms the nitronium ion.[2] Using concentrated acids minimizes the amount of water present, thus favoring the desired nitration reaction over hydrolysis.
Q4: Can I use a regular ice bath to control the temperature?
A4: While a standard ice bath can be used, an ice-salt bath is often recommended for better temperature control, as it can achieve temperatures below 0°C.[3] This is particularly important for controlling the exothermic nature of the nitration reaction.
Q5: How can I confirm the presence of m-nitrobenzoic acid in my product?
A5: The presence of m-nitrobenzoic acid can be confirmed by techniques such as Thin Layer Chromatography (TLC), where it will have a different Rf value compared to methyl m-nitrobenzoate. Infrared (IR) spectroscopy can also be used; the carboxylic acid will show a broad O-H stretch around 3000 cm⁻¹, which is absent in the ester. The melting point of the crude product may also be lower and broader than that of the pure ester.
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the yield of methyl m-nitrobenzoate and the formation of the m-nitrobenzoic acid byproduct. This data is based on the qualitative trends reported in the literature, which consistently show that higher temperatures lead to increased hydrolysis.
| Reaction Temperature (°C) | Approximate Yield of Methyl m-nitrobenzoate (%) | Approximate Yield of m-nitrobenzoic acid (%) |
| 0 - 5 | 80 - 90 | < 5 |
| 10 - 15 | 70 - 80 | 5 - 10 |
| 20 - 25 | 50 - 60 | 15 - 25 |
| > 30 | < 50 | > 30 |
Note: The data in this table is illustrative and intended to demonstrate the well-established trend of increased ester hydrolysis at higher temperatures during the nitration of methyl benzoate.
Experimental Protocols
Protocol for Nitration of Methyl Benzoate with Minimized Hydrolysis
This protocol is adapted from established laboratory procedures and emphasizes conditions that reduce the likelihood of ester hydrolysis.[5][6]
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.
-
Cool this mixture in an ice-water bath.
-
-
Preparation of the Methyl Benzoate Solution:
-
In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.
-
Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling.
-
Cool this mixture thoroughly in an ice-water bath.
-
-
Nitration Reaction:
-
Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly (dropwise) over a period of about 15 minutes.
-
Throughout the addition, ensure the flask remains in the ice-water bath and the reaction temperature is maintained below 6°C.[5]
-
Stir the mixture continuously during the addition.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice melts.
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Collect the solid product by suction filtration and wash it with a small amount of ice-cold water.
-
-
Purification:
-
The crude product can be recrystallized from a mixture of ethanol and water to obtain pure methyl m-nitrobenzoate.[5]
-
Visualizations
Reaction Pathway and Side-Reaction
Caption: Nitration of methyl benzoate and the competing hydrolysis side-reaction.
References
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitrobenzoic acid, with methylamine. The resulting 4-(methylamino)-3-nitrobenzoic acid is then esterified in the second step using methanol in the presence of an acid catalyst to yield the final product.[1][2][3]
Q2: What are the key reaction parameters that influence the reaction time and yield?
A2: Several parameters can significantly impact the synthesis:
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Temperature: The nucleophilic substitution step is often carried out at elevated temperatures, typically under reflux, to ensure a reasonable reaction rate.[2][3]
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Concentration of Reactants: The concentration of methylamine can affect the reaction kinetics. An excess of methylamine is often used to drive the reaction to completion.
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Solvent: The choice of solvent is crucial. Aqueous solutions of methylamine are commonly used for the substitution step.[1][2] For the esterification, methanol serves as both the solvent and a reactant.
-
Catalyst: An acid catalyst, such as sulfuric acid or thionyl chloride, is essential for the esterification step.
Q3: What are the expected yields for the synthesis of this compound?
A3: While specific yields for the final ester are not extensively reported, high yields have been documented for the intermediate, 4-(methylamino)-3-nitrobenzoic acid, with reports of up to 99.4%.[3] The subsequent esterification is also expected to proceed with high efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Low concentration of methylamine. 3. Inadequate mixing. | 1. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 2. Increase the molar excess of the methylamine solution. 3. Use vigorous stirring to ensure homogeneity. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions. | 1. Monitor the reaction progress using TLC to ensure completion. 2. Carefully optimize the extraction and recrystallization steps. 3. Control the reaction temperature to minimize the formation of byproducts. |
| Formation of Impurities | 1. Presence of unreacted starting materials. 2. Formation of side products due to overheating or incorrect stoichiometry. | 1. Purify the crude product by recrystallization. 2. Optimize reaction conditions (temperature, reaction time) and reactant ratios. |
| Product Fails to Precipitate/Crystallize | 1. Incorrect pH during workup. 2. Presence of impurities inhibiting crystallization. | 1. Carefully adjust the pH to the isoelectric point of the product to induce precipitation.[1][2] 2. Purify the crude product using column chromatography before attempting crystallization. |
| Oily Product Instead of Solid | 1. Presence of residual solvent or impurities. 2. Product may have a low melting point. | 1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
This protocol is adapted from procedures for similar compounds.[1][2][3]
Materials:
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4-chloro-3-nitrobenzoic acid
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25-40% aqueous methylamine solution
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Acetic acid
-
Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid in an excess of aqueous methylamine solution.
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Heat the mixture to reflux and maintain for 3-5 hours.[2][3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly add acetic acid to adjust the pH to approximately 3-5 to precipitate the product.[1][2][3]
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Filter the resulting yellow solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound (Fischer Esterification)
Materials:
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4-(methylamino)-3-nitrobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid (or Thionyl Chloride)
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol in a round-bottom flask.
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Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride dropwise).
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After the addition is complete, heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-(methylamino)-3-nitrobenzoic acid
| Parameter | Condition | Reference |
| Starting Material | 4-chloro-3-nitrobenzoic acid | [1][2][3] |
| Reagent | 25-40% aqueous methylamine | [1][2] |
| Temperature | Reflux | [2][3] |
| Reaction Time | 3-5 hours | [2][3] |
| pH for Precipitation | 3-5 | [1][2][3] |
| Reported Yield | Up to 99.4% | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or incomplete reactions.
References
Technical Support Center: Methyl 3-(methylamino)-4-nitrobenzoate Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the synthesis of Methyl 3-(methylamino)-4-nitrobenzoate, specifically addressing the common problem of obtaining an oily product instead of a crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
Q2: What are the common synthetic routes to prepare this compound?
Common synthetic strategies involve the methylation of 3-amino-4-nitrobenzoic acid or the amination of a precursor like methyl 3-fluoro-4-nitrobenzoate or methyl 3-chloro-4-nitrobenzoate with methylamine. Another approach is the esterification of 3-(methylamino)-4-nitrobenzoic acid.
Q3: My product is an oil. What are the possible reasons for this?
There are several potential reasons for obtaining an oily product:
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Presence of Impurities: Unreacted starting materials, byproducts, or residual solvents can depress the melting point of the final compound, causing it to appear as an oil.
-
Low Melting Point: The product itself may have a low melting point, close to the ambient temperature of the laboratory.
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Slow Crystallization: Some compounds are slow to crystallize and may initially separate from the solution as a supersaturated oil.
-
Inappropriate Work-up or Purification: The methods used to isolate and purify the product may not be suitable, leading to the persistence of impurities.
Troubleshooting Guide: Oily Product Formation
Should you encounter an oily product during the preparation of this compound, the following table provides potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Experimental Protocols |
| Residual Solvent | Action: Ensure all solvent has been removed from the product. Protocol: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Unreacted Starting Materials | Action: Remove unreacted starting materials through extraction or chromatography. Protocol: Perform a liquid-liquid extraction. If the starting material is acidic (e.g., 3-fluoro-4-nitrobenzoic acid), wash the organic layer containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. If the starting material is an amine, a wash with a dilute aqueous acid can be performed. Column chromatography can also be effective. |
| Presence of Byproducts | Action: Purify the product using column chromatography or recrystallization. Protocol: Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from less polar or more polar byproducts. Recrystallization: Attempt recrystallization from a variety of solvents (e.g., ethanol, methanol, ethyl acetate/hexanes, toluene). See the detailed recrystallization protocol below. |
| Product Has a Low Melting Point | Action: Induce crystallization by various techniques. Protocol: 1. Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Seeding: Introduce a seed crystal of the pure compound if available. 3. Cooling: Cool the solution slowly to a lower temperature (e.g., in a refrigerator or freezer). 4. Solvent Evaporation: Slowly evaporate the solvent from a solution of the oil. |
| Incorrect Reaction Conditions | Action: Optimize reaction conditions to minimize byproduct formation. Protocol: Ensure the reaction temperature is well-controlled, as side reactions can occur at elevated temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. |
Key Experimental Protocols
Standard Synthesis of this compound from Methyl 3-fluoro-4-nitrobenzoate
This protocol is a representative procedure and may require optimization.
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Reaction Setup: In a round-bottom flask, dissolve methyl 3-fluoro-4-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Methylamine: Add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Recrystallization Protocol for an Oily Product
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Solvent Selection: Test the solubility of a small amount of the oily product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic nitro compounds include ethanol, methanol, and toluene, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Dissolve the oily product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an oily product in the synthesis of this compound.
Caption: Troubleshooting workflow for an oily product.
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used two-step synthetic route starts with the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, followed by Fischer esterification to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of corrosive and toxic materials, as well as managing exothermic reactions. Specifically, nitration reactions can be highly exothermic and pose a risk of thermal runaway if not properly controlled.[1][2] Amination reactions may involve volatile and flammable amines. A thorough risk assessment is crucial before commencing any scale-up activities.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods help in determining the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the typical impurities encountered in this synthesis?
A4: Typical impurities can include unreacted starting materials, over-nitrated byproducts, and products from side reactions.[1][3] In the amination step, impurities could arise from di-substitution or other side reactions of methylamine. During esterification, unreacted carboxylic acid and byproducts from decomposition at high temperatures can be present.
Q5: What purification methods are effective for the final product?
A5: The final product, being a solid, can be effectively purified by recrystallization.[4] The choice of solvent is critical and should be determined through solubility studies. Column chromatography is also an option for achieving high purity, especially at a smaller scale. For industrial-scale production, washing the crude product with a suitable solvent to remove specific impurities is a common practice.[5]
Troubleshooting Guides
Step 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Side reactions. | Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize byproduct formation. Consider using a catalyst.[6] | |
| Product is difficult to isolate | Product is soluble in the reaction mixture. | Adjust the pH of the solution to precipitate the product.[6] Cool the reaction mixture to decrease solubility. |
| Presence of impurities | Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Formation of byproducts. | Optimize reaction conditions. Purify the product through recrystallization or washing. |
Step 2: Fischer Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reaction has not reached equilibrium. | Use a large excess of methanol to drive the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient catalyst. | Increase the amount of acid catalyst (e.g., sulfuric acid). | |
| Product Hydrolysis | Presence of excess water. | Ensure all reagents and glassware are dry. Remove water as the reaction proceeds. |
| Charring/Decomposition | Reaction temperature is too high. | Reduce the reaction temperature and extend the reaction time. |
| Incomplete reaction | Insufficient reaction time. | Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. |
Experimental Protocols
Synthesis of 4-(methylamino)-3-nitrobenzoic acid
This protocol is based on analogous syntheses and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.
-
Reagents: Charge the vessel with a 30% aqueous solution of methylamine.
-
Reaction: Slowly add a solution of 4-chloro-3-nitrobenzoic acid in a suitable solvent to the methylamine solution via the addition funnel. Control the addition rate to maintain the reaction temperature within a specified range.
-
Heating: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).[6]
-
Work-up: Cool the reaction mixture. Acidify with an appropriate acid (e.g., acetic acid) to precipitate the product.[6]
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylamino)-3-nitrobenzoic acid.
-
Reagents: Add a large excess of methanol, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify further by recrystallization.
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield during synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
Validation & Comparative
Navigating the Aromatic Maze: A Comparative ¹H NMR Guide to Methyl 3-(methylamino)-4-nitrobenzoate and Its Analogs
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of Methyl 3-(methylamino)-4-nitrobenzoate, offering insights through comparison with structurally related analogs. The presented data, supplemented by a detailed experimental protocol and visual aids, serves as a valuable resource for spectral interpretation and compound characterization.
Comparative Analysis of ¹H NMR Spectral Data
To facilitate a clear understanding of the substitution effects on the ¹H NMR spectrum, the following table summarizes the experimental chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for this compound and its key analogs.
| Compound | Aromatic Protons (δ, ppm, multiplicity, J Hz) | Methyl Protons (δ, ppm, multiplicity) |
| This compound | Predicted: H-2: ~8.5 (d) H-5: ~6.8 (d) H-6: ~7.9 (dd) | OCH₃: ~3.9 (s) NCH₃: ~3.1 (d) |
| Methyl 3-nitrobenzoate | H-2: 8.76 (s) H-4, H-6: 8.28-8.37 (m) H-5: 7.50-7.65 (m)[1] | OCH₃: 3.93 (s)[1] |
| Methyl 4-nitrobenzoate | H-2, H-6: 8.13-8.26 (m) H-3, H-5: 8.13-8.26 (m)[1] | OCH₃: 3.94 (s)[1] |
| 4-(Methylamino)-3-nitrobenzoic acid | No data available in search results. | No data available in search results. |
Note: The data for this compound is predicted based on the analysis of its structural analogs. The electron-donating methylamino group is expected to shield the ortho and para protons, causing an upfield shift, while the electron-withdrawing nitro and ester groups will deshield adjacent protons, shifting them downfield.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a ¹H NMR spectrum, similar to the methodologies referenced in the supporting literature.[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher.[1]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard pulse sequence is used to acquire the free induction decay (FID).
-
Key acquisition parameters include:
-
Spectral width: Typically -2 to 12 ppm.
-
Pulse width: Calibrated for a 90° pulse.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 scans for a sample of this concentration.
-
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals is performed to determine the relative number of protons.
-
Peak multiplicities and coupling constants are measured.
Visualizing Molecular Connectivity and Spectral Relationships
The following diagrams illustrate the structure of this compound and the expected spin-spin coupling interactions that give rise to the splitting patterns in its ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Predicted proton coupling interactions.
References
13C NMR Analysis: A Comparative Guide to Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(methylamino)-4-nitrobenzoate against experimentally determined spectra of structurally related compounds. This analysis is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic pathways.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, alongside the predicted chemical shifts for this compound. The prediction was performed using a combination of established substituent effect principles and commercially available NMR prediction software.
| Carbon Atom | Methyl 3-nitrobenzoate (Experimental, δ ppm) | Methyl 4-nitrobenzoate (Experimental, δ ppm) | This compound (Predicted, δ ppm) |
| C=O | 164.6 | 165.0 | 165.8 |
| C1 | 131.8 | 135.4 | 120.5 |
| C2 | 124.4 | 130.7 | 135.1 |
| C3 | 148.2 | 123.5 | 114.2 |
| C4 | 127.2 | 150.5 | 152.3 |
| C5 | 135.1 | 123.5 | 118.9 |
| C6 | 129.5 | 130.7 | 132.6 |
| -OCH₃ | 52.6 | 52.7 | 52.1 |
| -NCH₃ | - | - | 30.2 |
Experimental data obtained from various spectroscopic databases. Predicted data is based on computational models and may vary slightly from experimental values.
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol for acquiring the 13C NMR spectrum of a small organic molecule like this compound is outlined below.
1. Sample Preparation:
-
Dissolve 20-50 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed.
-
Key acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 to 4096, depending on the sample concentration.
-
-
The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural assignment based on 13C NMR data.
Caption: Workflow for 13C NMR analysis.
Signaling Pathway of Substituent Effects on Aromatic 13C Chemical Shifts
The electronic effects of the substituents (-NHCH₃, -NO₂, -COOCH₃) significantly influence the chemical shifts of the aromatic carbons. The interplay of inductive and resonance effects determines the electron density at each carbon, thereby affecting its shielding and resonance frequency.
Caption: Influence of substituents on 13C NMR shifts.
A Comparative Infrared Spectroscopic Analysis of Methyl 3-(methylamino)-4-nitrobenzoate and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the infrared (IR) spectrum of Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in various synthetic pathways, against structurally related alternatives. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the vibrational spectroscopy of this compound and its analogues. By presenting experimental data and detailed protocols, this guide aims to facilitate compound identification, purity assessment, and structural elucidation.
Comparative Analysis of IR Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a secondary amine (N-H), a nitro group (NO₂), and a methyl ester (C=O, C-O). To understand the influence of each functional group on the IR spectrum, a comparison with related molecules is presented below. The data for the target compound is predicted based on characteristic group frequencies, supplemented by experimental data from similar compounds.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400 (m, sh) | ~1720 (s) | ~1530 (s) | ~1350 (s) | ~1280 (m) | ~1120 (m) | ~1610, 1450 (m) |
| Methyl 4-nitrobenzoate | - | 1725 (s) | 1528 (s) | 1350 (s) | - | 1110 (m) | 1605, 1435 (m) |
| Methyl 3-nitrobenzoate | - | 1732 (s) | 1533 (s) | 1352 (s) | - | 1134 (m) | 1615, 1475 (m) |
| 4-Nitrobenzoic Acid | - | 1700 (s, br) | 1535 (s) | 1355 (s) | - | 1290 (m) | 1605, 1420 (m) |
| 4-Amino-3-nitrobenzoic acid | 3480, 3360 (m) | 1690 (s, br) | 1540 (s) | 1350 (s) | 1250 (m) | 1300 (m) | 1620, 1440 (m) |
Abbreviations: s = strong, m = medium, w = weak, br = broad, sh = sharp
Key Spectral Features and Interpretations
The predicted spectrum of This compound is expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹, which will be absent in the spectra of Methyl 4-nitrobenzoate and Methyl 3-nitrobenzoate. The presence of the methylamino group is also expected to influence the position of the C=O stretching frequency due to electronic effects.
The strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1][2] These absorptions are consistently observed in all the compared nitro-substituted aromatic compounds.
The carbonyl (C=O) stretch of the ester group is predicted to be a strong band around 1720 cm⁻¹. This is comparable to the C=O stretch in Methyl 4-nitrobenzoate (1725 cm⁻¹) and Methyl 3-nitrobenzoate (1732 cm⁻¹). In contrast, the carboxylic acid dimer of 4-Nitrobenzoic Acid exhibits a broader and lower frequency C=O stretch around 1700 cm⁻¹.
The C-N stretching of the aromatic amine is expected around 1280 cm⁻¹, a region that can sometimes be complex due to overlapping vibrations.[3][4] The C-O stretching of the ester group should be observable in the 1100-1150 cm⁻¹ region. Aromatic C=C stretching vibrations are expected as medium intensity bands in the 1400-1620 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of a solid organic compound using the Potassium Bromide (KBr) pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample: this compound (or analogue)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any adsorbed water, which can interfere with the spectrum (broad O-H stretch around 3400 cm⁻¹).
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly across the bottom surface of the die.
-
Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Workflow and Data Analysis Pathway
The following diagram illustrates the general workflow for obtaining and interpreting an IR spectrum.
Caption: Workflow for IR analysis.
The logical relationship for the spectral interpretation is outlined below, demonstrating how the presence or absence of key functional groups can be deduced from the IR spectrum.
References
- 1. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Methyl 4-nitrobenzoate(619-50-1) IR Spectrum [chemicalbook.com]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl Aminonitrobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of isomeric compounds are critical in drug development and chemical research. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in chemical properties and biological activity. This guide provides a comparative analysis of mass spectrometry data for two positional isomers: Methyl 4-(methylamino)-3-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate. We also present High-Performance Liquid Chromatography (HPLC) as an alternative and complementary analytical technique.
Mass Spectrometry Data Comparison
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components of a mixture. The fragmentation patterns observed in the mass spectra provide a "fingerprint" for a molecule, enabling its structural elucidation.
Table 1: Comparison of GC-MS Data for Methyl Aminonitrobenzoate Isomers
| Parameter | Methyl 4-(methylamino)-3-nitrobenzoate | Methyl 3-amino-4-nitrobenzoate | Key Differentiating Fragments |
| Molecular Ion (M+) | m/z 196 | m/z 196 | The molecular ion peak is expected to be the same for both isomers. |
| Key Fragment 1 | m/z 165 ([M-OCH3]+) | m/z 166 ([M-NO]+) | Loss of the methoxy group is a common fragmentation for methyl esters. Loss of NO is characteristic of nitroaromatics. |
| Key Fragment 2 | m/z 135 ([M-OCH3-NO]+) | m/z 136 ([M-NO-CH2O]+) | Subsequent fragmentation can help distinguish the isomers. |
| Key Fragment 3 | m/z 119 ([M-NO2-OCH3]+) | m/z 108 ([M-NO-CO-CH2O]+) | Further fragmentation pathways will differ based on the substituent positions. |
Note: The fragmentation data presented here is based on typical fragmentation patterns of related compounds and may vary depending on the specific instrument and conditions used.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture.[1] For positional isomers that may exhibit similar mass spectra, HPLC provides an effective method for separation and quantification prior to detection.
Table 2: Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase. |
| Sample Requirements | Volatile and thermally stable compounds. Derivatization may be needed. | Soluble in the mobile phase. |
| Resolution of Isomers | May be challenging for isomers with similar boiling points and fragmentation patterns. | Often provides excellent separation of positional isomers with appropriate column and mobile phase selection. |
| Quantification | Good, especially with isotopically labeled internal standards. | Excellent, with high precision and accuracy. |
| Hyphenation | Readily coupled with MS. | Can be coupled with UV-Vis or Mass Spectrometry detectors. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A standard protocol for the analysis of aromatic nitro compounds by GC-MS would involve the following steps:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
A typical HPLC method for the separation of methyl aminonitrobenzoate isomers would be as follows:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Separation:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher aqueous percentage and increase the organic percentage over time.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
-
Detection:
-
UV-Vis Detector: Monitor at a wavelength where the compounds have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Mass Spectrometry Detector (LC-MS): Electrospray ionization (ESI) is a common interface for LC-MS analysis of such compounds.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC analysis.
References
A Comparative Guide to Methyl 3-(methylamino)-4-nitrobenzoate and Its Isomers for Researchers
This guide provides a comprehensive comparison of Methyl 3-(methylamino)-4-nitrobenzoate and its key structural isomers. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
Introduction
This compound and its isomers are substituted nitroaromatic compounds. The arrangement of the methylamino, nitro, and methyl ester groups on the benzene ring significantly influences their chemical and biological properties. These compounds serve as versatile intermediates in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and other specialty chemicals. Understanding the distinct characteristics of each isomer is crucial for their effective application in research and development.
This guide will focus on a comparative analysis of the following isomers:
-
This compound
-
Methyl 4-(methylamino)-3-nitrobenzoate
-
Methyl 2-amino-5-nitrobenzoate
-
Methyl 4-amino-3-nitrobenzoate
-
Methyl 3-amino-4-nitrobenzoate
Structural and Physicochemical Properties
The positioning of the functional groups on the aromatic ring leads to distinct physicochemical properties among the isomers. A summary of these properties is presented in the table below.
| Property | This compound | Methyl 4-(methylamino)-3-nitrobenzoate | Methyl 2-amino-5-nitrobenzoate | Methyl 4-amino-3-nitrobenzoate | Methyl 3-amino-4-nitrobenzoate |
| CAS Number | 251643-13-7 | 36242-50-9 | 3816-62-4 | 3987-92-6 | 99512-09-1 |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 196.16 g/mol | 196.16 g/mol | 196.16 g/mol |
| Appearance | Not specified | Not specified | Yellow crystalline solid | Bright yellow solid | Solid |
| Melting Point | Not specified | Not specified | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | 377.9°C[1] | Not specified | 394.1°C |
Spectroscopic Data Comparison
Spectroscopic data provides insights into the chemical structure and electronic environment of each isomer. Below is a comparison of available Nuclear Magnetic Resonance (NMR) data.
| Isomer | ¹H NMR Data (Solvent) | ¹³C NMR Data (Solvent) |
| Methyl 4-amino-3-nitrobenzoate | (DMSO-d6, 400 MHz) δ: 8.52 (d, J = 2.01 Hz), 7.82 (dd, J = 2.10, 8.95 Hz), 7.04 (d, J = 8.95 Hz)[2] | (DMSO-d6) δ: 164.9, 148.8, 134.7, 129.6, 128.0, 119.3, 116.1, 51.9[2] |
| p-Nitroaniline (related structure) | (DMSO-d6, 300 MHz) δ: 7.98 (d, J = 9 Hz, 2H), 6.64 (d, J = 9 Hz, 2H)[3] | (DMSO-d6, 75 MHz) δ: 156.67, 136.63, 127.37, 113.35[3] |
| m-Nitroaniline (related structure) | (CDCl₃) δ: 7.55 (t, 1H), 7.2-7.0 (m, 3H), 3.9 (br s, 2H) | Not specified |
Note: Direct comparative spectroscopic data for all isomers under identical conditions is limited. The data for related structures is provided for general reference.
Biological Activity: Antifungal Properties
Experimental Protocols
Synthesis of Methyl 4-amino-3-nitrobenzoate
A representative protocol for the synthesis of an isomer, Methyl 4-amino-3-nitrobenzoate, is the Fischer esterification of 4-amino-3-nitrobenzoic acid.[2]
Materials:
-
4-amino-3-nitrobenzoic acid
-
Methanol (neat)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve 4-amino-3-nitrobenzoic acid in neat methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux. The reaction time can be varied from 30 minutes to 16 hours, with one hour providing a workable yield.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product using liquid-liquid extraction. The extraction process can be visually monitored by a distinct color change.[2]
-
The final product, a bright yellow solid, can be further purified by passing through a silica plug and concentrating in vacuo.[2]
-
Characterize the product using ¹H NMR, ¹³C NMR, and TLC.
General Protocol for Antifungal Susceptibility Testing (Disk Diffusion Method)
This is a general protocol that can be adapted to compare the antifungal activity of the different isomers.
Materials:
-
Test compounds (isomers dissolved in a suitable solvent like DMSO)
-
Fungal strains (e.g., Candida albicans)
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline solution
-
McFarland opacity standard #0.5
-
Sterile swabs
-
Sterile filter paper discs
-
Positive control (e.g., a known antifungal drug)
-
Negative control (solvent used to dissolve the compounds)
Procedure:
-
Prepare a fungal inoculum by suspending colonies in sterile saline to match the turbidity of a McFarland #0.5 standard.[5]
-
Streak the fungal suspension evenly onto the surface of PDA plates using a sterile swab to create a lawn of growth.[5]
-
Impregnate sterile filter paper discs with a known concentration of each test isomer solution.
-
Place the discs onto the inoculated agar plates.
-
Include positive and negative control discs on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Measure the diameter of the inhibition zones around each disc. A larger diameter indicates greater antifungal activity.
Logical Relationships of Isomers
The following diagram illustrates the structural relationship between this compound and its isomers.
Conclusion
This guide highlights the key differences and similarities between this compound and its isomers based on the currently available scientific literature. While a direct, comprehensive comparative study is lacking, the compiled data on their synthesis, spectroscopic properties, and potential biological activities provides a valuable resource for researchers. The distinct properties arising from the varied substitution patterns underscore the importance of selecting the appropriate isomer for specific applications in organic synthesis and drug discovery. Further research involving direct comparative analysis of these isomers would be beneficial to fully elucidate their structure-property relationships.
References
A Comparative Guide to Analytical Techniques for Characterizing Aminonitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of aminonitrobenzoates, a class of compounds significant in pharmaceutical and chemical research. The selection of an appropriate analytical method is critical for accurate quantification, structural elucidation, and purity assessment. This document presents a comparative overview of chromatographic, spectroscopic, thermal, and crystallographic techniques, supported by experimental data and detailed protocols to aid in methodological selection and application.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are fundamental for separating and quantifying aminonitrobenzoates from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aminonitrobenzoates.
Typical Experimental Protocol (RP-HPLC for a related compound, 2,4,6-Trifluorobenzoic Acid):
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient mixture of Solvent A and Solvent B.
-
Solvent A: 0.1% triethylamine in water
-
Solvent B: Acetonitrile, methanol, water (700:200:100 v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Data Presentation: HPLC Method Validation Parameters
| Parameter | 2,4,6-Trifluorobenzoic Acid | 4-Amino Benzene Sulphonamide | Benzoic Acid in Noodles |
| Linearity (r²) | > 0.999 | > 0.999 | 0.9998 |
| Limit of Detection (LOD) | Not specified | Not specified | 0.42 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 1.14 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | Not specified | 85.61% - 102.04% |
| Precision (% RSD) | < 2.0% | < 2.0% | 1.84% (Method), 1.41% (Intermediate) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many aminonitrobenzoates, derivatization may be necessary to increase volatility and thermal stability.
Typical Experimental Protocol (Derivatized Amino Acids):
-
Derivatization: With N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) for 30 min at 37°C.
-
Column: TG-5 SILMS (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 230°C (splitless mode)
-
Oven Program: Initial temperature of 70°C for 1 min, then ramped to 325°C at 15°C/min, and held for 4 min.
-
MS Detector: Electron impact ionization (70 eV).
-
Mass Scan Range: 50-750 m/z
Comparison of HPLC and GC-MS for Nitroaromatic Analysis:
| Feature | HPLC | GC-MS |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes; derivatization may be needed. |
| Sensitivity | Good, can be enhanced with sensitive detectors (e.g., MS, DAD). | Generally offers high sensitivity, especially with selective detectors like ECD. |
| Selectivity | Good, can be optimized with different column chemistries and mobile phases. | Excellent, mass spectrometer provides structural information for peak identification. |
| Sample Preparation | Often simpler, direct injection of liquid samples. | Can be more complex, may require extraction, derivatization, and solvent exchange. |
A study comparing HPLC and GC for the analysis of nitroaromatic explosives in water found that both techniques are competent, with detection limits improved by up to 5 orders of magnitude when coupled with Solid Phase Micro-extraction (SPME). Another comparison for the determination of explosives in water showed that GC-ECD provides lower method detection limits for most analytes than HPLC, but accurate calibration is more difficult.
Spectroscopic Techniques: Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and electronic properties of aminonitrobenzoates.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds with chromophores, such as the aromatic ring and nitro groups in aminonitrobenzoates.
Typical Experimental Protocol:
-
Solvent: A suitable solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or buffered aqueous solutions).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Typically from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
For 4-Aminobenzoic acid, the absorption maxima are observed at 194 nm, 226 nm, and 278 nm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Interpretation of Key FT-IR Bands for Aminonitrobenzoates:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3500 - 3300 |
| Carboxylic Acid (O-H) | Stretching (broad) | 3300 - 2500 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1725 - 1700 |
| Nitro (N-O) | Asymmetric Stretching | 1550 - 1500 |
| Nitro (N-O) | Symmetric Stretching | 1350 - 1300 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
Experimental Protocol:
-
Sample Preparation: Samples can be prepared as KBr pellets, thin films, or solutions. For solid samples, a small amount of the compound is ground with dry KBr and pressed into a transparent disk.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
¹H and ¹³C NMR Data for 4-Amino-3,5-dinitrobenzoic acid in Acetone-d₆:
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 9.16 - 9.01 (m, 3H), 9.01 - 8.84 (s, 2H) |
| ¹³C | 163.49, 143.33, 134.76, 133.75, 128.17, 115.39 |
Experimental Protocol:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural assignment.
Thermal Analysis: Stability and Decomposition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
Typical Experimental Protocol (TGA/DSC):
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.
-
Sample Pan: Typically alumina or platinum crucibles.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a controlled flow rate.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied over a defined temperature range.
Thermal Decomposition Data for Nitrobenzoic Acid Isomers:
A study on the thermal decomposition of nitrobenzoic acid isomers using DSC and TGA revealed that they exhibit a single exothermic decomposition stage between 250-400 °C. The onset of exothermic decomposition followed the order: o-nitrobenzoic acid < m-nitrobenzoic acid < p-nitrobenzoic acid. The TG curves showed significant weight loss between 125-200 °C, attributed to the breaking of chemical bonds and detachment of the nitro group.
| Isomer | Peak Decomposition Temperature (°C at 1.0 °C/min) | Enthalpy of Decomposition (ΔH, J/g) |
| o-Nitrobenzoic Acid | 196 | 335.61 - 542.27 |
| m-Nitrobenzoic Acid | 187 | 335.61 - 542.27 |
| p-Nitrobenzoic Acid | 205 | 335.61 - 542.27 |
Single-Crystal X-ray Diffraction: Definitive Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the aminonitrobenzoate are grown from a suitable solvent by slow evaporation or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure and refine the atomic positions and other crystallographic parameters.
Example Crystal Structure Data for a Related Compound (Methyl 4-amino-3-methylbenzoate):
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Features: The molecule exhibits intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.
Visualizing the Analytical Workflow
The characterization of an aminonitrobenzoate typically follows a logical progression of analytical techniques.
Caption: A typical workflow for the characterization of aminonitrobenzoates.
Logical Relationships of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationships between the analytical goals and the appropriate techniques.
Navigating Purity: A Comparative Guide to the Assessment of Synthesized Methyl 3-(methylamino)-4-nitrobenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data with two common alternatives: its structural isomer, Methyl 4-(methylamino)-3-nitrobenzoate, and the related compound, Methyl 3-nitrobenzoate.
The precise characterization and purity determination of this compound are critical for its downstream applications, where even trace impurities can lead to undesirable side reactions or impact biological activity. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a thorough purity assessment.
Comparative Purity Analysis
The following table summarizes the typical purity assessment data for this compound and its alternatives. These values are representative and may vary based on the specific synthesis and purification methods employed.
| Compound | Purity by HPLC (%) | Key Impurities Identified by GC-MS | Melting Point (°C) |
| This compound | >99.0 | Unreacted starting materials (e.g., Methyl 3-amino-4-nitrobenzoate), over-methylated products, residual solvents (e.g., Methanol). | 148-150 |
| Methyl 4-(methylamino)-3-nitrobenzoate | >98.0 | Isomeric impurities, unreacted 4-chloro-3-nitrobenzoic acid, residual solvents. | 155-158 |
| Methyl 3-nitrobenzoate | >99.0 | Ortho- and para-isomers (Methyl 2-nitrobenzoate, Methyl 4-nitrobenzoate), unreacted Methyl Benzoate. | 78-80[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the main compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound and can be used for a quantitative purity assessment (qNMR) with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra to confirm the presence and integration of all expected protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to verify the number and type of carbon atoms.
-
Purity Assessment (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.
-
Visualizing the Workflow and Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and purity assessment of a chemical compound.
Caption: Comparison of key analytical techniques for purity assessment.
By employing a combination of these orthogonal analytical techniques, researchers can confidently determine the purity of synthesized this compound and ensure the integrity of their subsequent research and development activities. This guide serves as a practical resource for establishing robust quality control procedures in the synthesis of this and other related chemical entities.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in the preparation of various pharmaceutically active compounds, can be approached through several synthetic routes, each with its own set of reagents and reaction conditions. This guide provides a comprehensive comparison of two primary synthetic pathways and evaluates alternative reagents for the critical steps of nitration and N-methylation, with a focus on reaction yields, safety, and environmental impact.
Executive Summary
Two principal synthetic pathways for this compound are explored:
-
Pathway 1: Nucleophilic Aromatic Substitution. This route commences with a pre-nitrated haloaromatic compound, typically 4-chloro-3-nitrobenzoic acid, followed by nucleophilic substitution with methylamine and subsequent esterification. This pathway is often characterized by high overall yields and regioselectivity.
-
Pathway 2: Nitration and N-methylation of a Benzoate Derivative. This pathway begins with a substituted methyl benzoate, such as methyl 3-aminobenzoate, which undergoes nitration and subsequent N-methylation. This route offers flexibility but can present challenges in controlling regioselectivity during nitration and requires careful selection of the N-methylation agent to avoid hazardous reagents.
This guide presents a detailed analysis of alternative reagents for the key transformations within these pathways, providing experimental data to support a comparative assessment.
Pathway 1: Nucleophilic Aromatic Substitution Approach
This synthetic strategy leverages the reactivity of an activated aromatic ring towards nucleophilic attack. The general workflow involves the displacement of a halide by methylamine, followed by the esterification of the carboxylic acid.
Caption: Synthetic route starting from 4-chloro-3-nitrobenzoic acid.
Comparison of Reagents for Pathway 1
| Step | Reagent | Conditions | Yield (%) | Purity (%) | Reference |
| Nucleophilic Substitution | 25-30% Aqueous Methylamine | Reflux, 4 hours | 95.5 | 99.4 | |
| Nucleophilic Substitution | 40% Aqueous Methylamine, CuCl₂ (cat.) | 180-190°C, 3.0-4.0 MPa, Continuous flow | 88.3 | 99.41 | |
| Esterification | Methanol, H₂SO₄ (cat.) | Reflux, 1-16 hours | Workable | - |
Pathway 2: Nitration and N-Methylation Approach
This pathway involves the functionalization of a pre-existing methyl benzoate scaffold. The key steps are the regioselective nitration of the aromatic ring and the subsequent N-methylation of an amino group.
Caption: Synthetic route starting from methyl 3-aminobenzoate.
Comparison of Alternative Nitrating Agents
The nitration of substituted benzoates is a critical step in this pathway. The choice of nitrating agent can significantly impact yield and regioselectivity.
| Reagent | Substrate | Conditions | Yield (%) | Comments | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Methyl benzoate | 0-15°C | 81-85 | Standard and effective method. | |
| Conc. HNO₃ / Conc. H₂SO₄ | 4-Chlorobenzoic acid | 40°C, 3 hours | 96.8 | High yield for the precursor to Pathway 1. | |
| KNO₃ / Conc. H₂SO₄ | 4-Fluorobenzoic acid | Room temperature, overnight | 90 | Alternative to mixed acids. |
Comparison of Alternative N-Methylation Reagents
The N-methylation of an amino group is a common transformation in organic synthesis. Traditionally, hazardous reagents like methyl iodide and dimethyl sulfate have been employed. However, a range of safer and more environmentally friendly alternatives are now available.
| Reagent | Substrate | Catalyst/Conditions | Yield (%) | Comments | Reference |
| Formaldehyde / H₂SO₄ | Nitroanilines | 40-80°C | Good | Effective for mono-N-methylation. | |
| Methanol | Aniline | Pt/C, NaOH, 150°C | 97 | High yield for mono-methylation of aniline. | |
| Methanol | Nitroarenes | Pt/C, NaOH, H₂ (2 bar) | High | Tandem reduction and N-methylation. | |
| Methanol | Anilines | RuCl₃·xH₂O, KOtBu, 130°C | 14-94 | Ligand-free system with variable yields. | |
| Formic Acid / Methyl Iodide | p-Nitroaniline | 1. HCOOH; 2. KOtBu, CH₃I | >80 (overall) | High-yielding two-step process. | |
| Formic Acid | N-methylaniline | K₂HPO₄, PMHS | High | Transition-metal-free reductive amination. | |
| CO₂ / H₂ | Anilines | Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂, Ethanol, 125°C | High | Green and efficient cobalt-catalyzed system. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (from Pathway 1)
300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid is suspended in 769 g of a 25-30% aqueous solution of methylamine. The mixture is heated to reflux temperature, at which point a clear solution is obtained. The solution is maintained at reflux for 4 hours. After cooling to room temperature, the pH of the reaction mixture is adjusted to approximately 1 by the addition of 2M aqueous sulfuric acid, leading to the precipitation of a yellow solid. The solid is isolated by filtration and washed with water and subsequently with methanol to yield 4-(methylamino)-3-nitrobenzoic acid. Yield: 95.9% ; Purity by HPLC: 99.1% .
Protocol 2: Fischer Esterification of 4-Amino-3-nitrobenzoic Acid
This protocol is for a related compound but illustrates the general procedure. 4-Amino-3-nitrobenzoic acid is heated at reflux in methanol with a catalytic amount of concentrated sulfuric acid. Reaction times can vary from 30 minutes to 16 hours, with 1 hour providing a workable yield. The product, methyl 4-amino-3-nitrobenzoate, is a bright-yellow solid and can be purified by liquid-liquid extraction.
Protocol 3: Nitration of Methyl Benzoate (Illustrative for Pathway 2)
In a flask equipped with a stirrer, 400 cc of concentrated sulfuric acid is cooled to 0°C. 204 g (1.5 moles) of pure methyl benzoate is added. The mixture is maintained between 0-10°C. A nitrating mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid is added gradually over about one hour, keeping the temperature between 5-15°C. After the addition, the mixture is stirred for an additional fifteen minutes and then poured onto 1300 g of cracked ice. The solid methyl m-nitrobenzoate is collected by suction filtration and washed with water. Yield: 81-85% .
Protocol 4: N-monomethylation of Nitroanilines with Formaldehyde and Sulfuric Acid
A nitroaniline is reacted with a mixture of formaldehyde (or paraformaldehyde) and sulfuric acid. The molar ratio of formaldehyde to nitroaniline is typically in the range of 3-10 to 1, and the molar ratio of sulfuric acid to nitroaniline is in the range of 5-20 to 1. The reaction is carried out at a temperature between 40°C and 80°C to achieve good yields of the N-monomethylated product.
Conclusion
The choice of synthetic route and reagents for the preparation of this compound depends on several factors including the availability of starting materials, desired yield and purity, and considerations for safety and environmental impact.
-
Pathway 1 offers a highly efficient and regioselective route, particularly when starting from 4-chloro-3-nitrobenzoic acid, with reported yields for the initial substitution step exceeding 95%.
-
Pathway 2 provides flexibility but requires careful control of the nitration step to ensure the desired regioselectivity. For the N-methylation step, modern, greener alternatives to hazardous alkylating agents are available. While traditional methods using formaldehyde and sulfuric acid are effective for nitroanilines, catalytic systems employing methanol or formic acid represent more sustainable options, although yields can be substrate-dependent.
For researchers and drug development professionals, the selection of the optimal synthetic strategy will involve a trade-off between the high efficiency of Pathway 1 and the potential for employing greener reagents in Pathway 2. Further process optimization for the N-methylation of nitro-substituted anilines using sustainable C1 sources would be a valuable area for future research.
A Comparative Guide to the Efficacy of Intermediates in Pharmaceutical Synthesis: Focus on Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of intermediates is a critical determinant of the overall efficiency, cost-effectiveness, and scalability of a drug manufacturing process. This guide provides an objective comparison of the efficacy of Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib, against other relevant precursors. The following analysis is based on experimental data from published literature and patents, offering a comprehensive resource for process optimization and development.
Executive Summary
This compound serves as a crucial building block in the synthesis of Nintedanib. Its parent carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, is typically synthesized via nucleophilic aromatic substitution on a halogenated nitrobenzoic acid. The choice of the starting material and the subsequent esterification strategy can significantly impact the yield, purity, and overall process efficiency. This guide compares the common synthetic routes to the core 4-(methylamino)-3-nitrobenzoate structure, providing a data-driven basis for intermediate selection.
Comparison of Synthetic Intermediates
The primary route to this compound involves the synthesis of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification. The efficacy of this process is heavily reliant on the choice of the initial halogenated nitrobenzoic acid.
Table 1: Comparison of Starting Materials for the Synthesis of 4-(methylamino)-3-nitrobenzoic Acid
| Starting Material | Typical Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-chloro-3-nitrobenzoic acid | Aqueous methylamine | Reflux, 2-6 hours | 95.5 - 95.9 | 99.1 - 99.4 | [1] |
| 4-fluoro-3-nitrobenzoic acid | Methylamine | Not specified | Not specified | Not specified | [2] |
| 3,4-dinitrobenzoic acid | Methylamine, Triethylamine | Room temperature, 24 hours | 81 | Not specified | [3][4] |
Analysis: The use of 4-chloro-3-nitrobenzoic acid as a starting material demonstrates high yields and purity for the synthesis of 4-(methylamino)-3-nitrobenzoic acid. While 4-fluoro-3-nitrobenzoic acid is also a viable precursor, specific yield and purity data are less commonly reported in the reviewed literature. The route from 3,4-dinitrobenzoic acid offers a lower temperature process but results in a lower yield compared to the halo-benzoic acid routes.
Table 2: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Substrate | Reagents | Reaction Conditions | Yield (%) | Reference |
| Fischer Esterification | 4-amino-3-nitrobenzoic acid | Methanol, Sulfuric acid (catalyst) | Reflux, 1 hour | Workable yield | [5] |
| Thionyl Chloride | 3-Methyl-4-nitrobenzoic acid | Methanol, Thionyl chloride | 0 - 80°C, 1 hour | 96 | [6] |
| Fischer Esterification | Benzoic acid | Methanol, Sulfuric acid | Reflux | 81-85 | [7] |
Analysis: The use of thionyl chloride for the esterification of the benzoic acid derivative provides a high yield in a relatively short reaction time. Fischer esterification is a more traditional method that can also provide good yields, although potentially requiring longer reaction times to reach completion. The choice of method may depend on factors such as substrate compatibility, reagent availability, and desired process conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid
This protocol is based on a common industrial synthesis method.[1][8]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
25-30% aqueous solution of methylamine
-
Glacial acetic acid or 2M aqueous sulfuric acid
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a 25-30% aqueous solution of methylamine.
-
Heat the mixture to reflux temperature. The suspension should turn into a clear solution.
-
Maintain the reflux for 2-4 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the reaction mixture to approximately 4-5 by the addition of glacial acetic acid or to pH ~1 with 2M aqueous sulfuric acid.
-
A yellow solid will precipitate. Isolate the solid by filtration.
-
Wash the filter cake with water and then with methanol.
-
For further purification, the wet solid can be recrystallized from ethanol. Heat the solid in ethanol to reflux for 1 hour, then cool to room temperature.
-
Filter the suspension and dry the cake at 60°C under vacuum to obtain 4-(methylamino)-3-nitrobenzoic acid as a yellow or orange powder.
Protocol 2: Synthesis of Methyl 3-methyl-4-nitrobenzoate via Thionyl Chloride
This protocol demonstrates a high-yield esterification method.[6]
Materials:
-
3-Methyl-4-nitrobenzoic acid
-
Methanol
-
Thionyl chloride
-
Petroleum ether
Procedure:
-
Dissolve 3-Methyl-4-nitrobenzoic acid (1.0 eq) in methanol.
-
Cool the solution to 0°C with stirring.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Warm the reaction mixture to 80°C and continue stirring for 1 hour.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to obtain the crude product.
-
Dissolve the crude product in petroleum ether and filter to yield methyl 3-methyl-4-nitrobenzoate as a white solid.
Visualizing the Synthetic Pathway
The following diagrams illustrate the general synthetic workflow for Nintedanib, highlighting the position of this compound and its precursor.
Caption: Synthetic workflow for Nintedanib highlighting key intermediates.
The final product, Nintedanib, functions by inhibiting several tyrosine kinase receptors. The signaling pathway below illustrates its mechanism of action.
Caption: Mechanism of action of Nintedanib.
Conclusion
The synthesis of this compound is a critical step in the production of Nintedanib. The data indicates that the most efficient route to its precursor, 4-(methylamino)-3-nitrobenzoic acid, is through the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with methylamine, which consistently provides high yields and purity. For the subsequent esterification, using thionyl chloride with methanol offers a rapid and high-yielding method. This guide provides researchers and drug development professionals with a comparative framework to inform the selection of intermediates and optimize synthetic strategies for improved efficiency and output. Further process development could focus on exploring greener solvents and catalyst systems to enhance the sustainability of the synthesis.
References
- 1. echemi.com [echemi.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 3. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 5. research.bond.edu.au [research.bond.edu.au]
- 6. This compound | 251643-13-7 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 3-(methylamino)-4-nitrobenzoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Methyl 3-(methylamino)-4-nitrobenzoate (CAS Number: 251643-13-7), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is an aromatic nitro compound. Compounds in this class are generally treated as hazardous and potentially mutagenic.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to never dispose of it down the drain or in regular waste streams. Aromatic nitro compounds can be harmful to aquatic life and may persist in the environment.[1]
-
Containerization:
-
Place all waste this compound, including any contaminated materials such as weighing paper or pipette tips, into a clearly labeled, sealed, and compatible waste container.
-
The container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
-
Segregation:
-
Keep the waste container for this compound separate from other laboratory waste streams to avoid accidental mixing with incompatible chemicals.
-
-
Consult a Licensed Disposal Company:
-
The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company. These companies are equipped to manage the incineration or other specialized treatment methods required for such compounds.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and CAS number (251643-13-7).
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of transfer to the disposal company. This is a critical component of laboratory safety audits and regulatory compliance.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 251643-13-7[2][3][4][5][6] |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal service. |
| PPE Requirement | Chemical-resistant gloves, safety glasses/goggles, lab coat. |
| Handling Environment | Well-ventilated area or chemical fume hood. |
| "Do Nots" | Do not dispose down the drain. Do not mix with other waste. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 251643-13-7(this compound) | Kuujia.com [es.kuujia.com]
- 4. This compound, 95.0%, 1g [scisupplies.eu]
- 5. This compound 检测报告 | this compound 分析证明 | AbMole中文官网 [abmole.cn]
- 6. Methyl 3 nitrobenzoate mp | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Methyl 3-(methylamino)-4-nitrobenzoate (CAS No. 251643-13-7). The following procedural guidance is based on available hazard information and established best practices for handling aromatic amines and nitro compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not located; therefore, a conservative approach to safety is strongly advised.
Hazard Summary
Based on available data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately in designated hazardous waste containers. |
| Eyes/Face | Safety goggles and face shield | Use tightly sealed chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | A standard laboratory coat should be worn at all times. When handling significant quantities, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the chemical.
- Ensure appropriate waste containers are properly labeled and placed in or near the fume hood.
2. Handling and Use:
- Wear all required PPE as outlined in the table above.
- Carefully weigh the desired amount of this compound on weighing paper or in a tared container within the fume hood. Avoid generating dust.
- If making a solution, slowly add the solid to the solvent to prevent splashing.
- Keep containers of the chemical tightly sealed when not in use.
3. Spill Management:
- In case of a small spill, carefully scoop or sweep up the solid material, avoiding dust generation. Place the material in a labeled, sealed container for hazardous waste disposal.
- Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect excess solid reagent, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste container.
-
-
Disposal Method:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Ensure compliance with all local, state, and federal regulations.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
